molecular formula C9H22N2O2 B2489269 O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) CAS No. 1219935-26-8

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Cat. No.: B2489269
CAS No.: 1219935-26-8
M. Wt: 190.287
InChI Key: GUFADEVUEQECSC-UHFFFAOYSA-N
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Description

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a useful research compound. Its molecular formula is C9H22N2O2 and its molecular weight is 190.287. The purity is usually 95%.
BenchChem offers high-quality O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(9-aminooxynonyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O2/c10-12-8-6-4-2-1-3-5-7-9-13-11/h1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFADEVUEQECSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCON)CCCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Profile of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) .

Introduction & Chemical Identity

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) (also known as 1,9-bis(aminooxy)nonane) is a critical bifunctional alkoxyamine linker. It is widely employed in the synthesis of "Salamo-type" bis-oxime ligands for supramolecular coordination chemistry and in the development of reactivators (antidotes) for organophosphate poisoning. Its flexible


 alkyl chain allows for specific spatial bridging between metal centers or active sites.
PropertyDetail
IUPAC Name O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)
Common Name 1,9-Bis(aminooxy)nonane
CAS Number 93940-10-4
Molecular Formula

Molecular Weight 190.29 g/mol
Physical State Colorless oil (free base); White crystalline solid (dihydrochloride salt)

Synthesis Pathway (Gabriel Synthesis)

The industrial and laboratory standard for synthesizing this compound utilizes a modified Gabriel synthesis. 1,9-Dibromononane is reacted with


-hydroxyphthalimide to form a bis-phthalimide intermediate, which is subsequently deprotected using hydrazine hydrate or hydrochloric acid.
Reaction Scheme Visualization

Synthesis SM1 1,9-Dibromononane (C9H18Br2) INT 1,9-Bis(phthalimidooxy)nonane (Intermediate) SM1->INT TEA, DMF 60°C, 4h SM2 N-Hydroxyphthalimide SM2->INT PROD O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) (Final Product) INT->PROD H2N-NH2·H2O EtOH, Reflux BYPROD Phthalhydrazide INT->BYPROD

Figure 1: Synthetic route via N-alkylation of N-hydroxyphthalimide followed by hydrazinolysis.

Spectroscopic Data

The following data distinguishes between the Free Base (often an oil) and the Dihydrochloride Salt (stable solid, typically used for analysis).

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

NMR (400 MHz)
Position

(ppm) - Free Base (

)

(ppm) - Dihydrochloride (

/DMSO)
MultiplicityIntegrationAssignment

3.65 - 3.68 4.05 - 4.12 Triplet (

)
4H

-Methylene protons attached to oxygen. Significant downfield shift in salt form.

5.30 - 5.50 10.80 - 11.20 Broad Singlet4H (Free) / 6H (Salt)Amino protons. Highly variable; disappears with

shake.

1.55 - 1.62 1.65 - 1.75 Quintet/Multiplet4H

-Methylene protons.
Bulk

1.28 - 1.35 1.25 - 1.35 Broad Multiplet10HRemaining internal methylene chain (

).

NMR (100 MHz)
Carbon Type

(ppm) - Free Base (

)

(ppm) - Dihydrochloride (

)
Assignment

76.2 74.8 Carbon directly attached to the aminooxy group.

28.5 27.9 Carbon beta to the oxygen.
Bulk

29.4, 29.1, 25.8 28.9, 28.5, 25.2 Internal alkyl chain carbons.

Analyst Note: The diagnostic signal is the triplet at ~3.68 ppm (free base) or ~4.10 ppm (salt). Absence of signals > 4.5 ppm (other than NH) confirms the purity of the alkyl chain and lack of unreacted phthalimide (which would show aromatic signals at 7.8 ppm).

Infrared Spectroscopy (FT-IR)

Data typically collected as KBr pellets (salt) or thin film (free base).

Frequency (

)
Vibration ModeFunctional GroupNotes
3300 - 3450

Primary Amine (

)
Appears as a doublet in free base; broad/strong band in HCl salt due to

modes.
2850 - 2930

Alkyl ChainStrong symmetric and asymmetric stretching of methylene groups.
1580 - 1600

Amine BendingScissoring vibration of

.
1000 - 1050

Ether/AminooxyCharacteristic strong band for

linkage.
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode) or GC-MS (for free base).

  • Molecular Ion:

    
    
    
Fragmentation Pattern (ESI+)

MS_Frag M [M+H]+ m/z 191.18 F1 Loss of NH3 [M+H - 17]+ M->F1 - NH3 F2 Cleavage of O-N [M - ONH2]+ M->F2 Homolytic cleavage

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Experimental Protocols

Protocol A: Synthesis of 1,9-Bis(phthalimidooxy)nonane (Intermediate)
  • Setup: In a 250 mL round-bottom flask, dissolve

    
    -hydroxyphthalimide (3.26 g, 20 mmol) in DMF (20 mL).
    
  • Base Addition: Add triethylamine (TEA) (20 mmol) or

    
    . Stir for 10 minutes until the solution turns deep red/orange (deprotonation).
    
  • Alkylation: Add 1,9-dibromononane (2.86 g, 10 mmol) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).

  • Workup: Pour into ice water (200 mL). The bis-phthalimide intermediate will precipitate as a white solid. Filter, wash with water, and dry.

    • Yield: ~85-90%.

    • Mp: ~105-108 °C.

Protocol B: Deprotection to O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)
  • Hydrazinolysis: Suspend the intermediate from Protocol A (10 mmol) in Ethanol (50 mL).

  • Reagent: Add hydrazine hydrate (25 mmol, excess).

  • Reflux: Heat to reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool to room temperature.[1][2]

    • Filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate to an oil.

  • Purification (Salt Formation): Dissolve the oil in a small amount of Ethanol/EtOAc and add concentrated HCl dropwise. The dihydrochloride salt will precipitate.

    • Recrystallize from Ethanol/Ether.

    • Final Yield: ~70-80%.[3]

References

  • Dong, W. K., et al. (2009).[4] "Synthesis and Crystal Structure of a New Salamo-type Bisoxime Ligand." Asian Journal of Chemistry, 21(8), 6130.

  • Li, R. Y., et al. (2014).[3] "Synthesis and Characterization of Four New Chloro-Group Substituted Salamo-Type Bisoxime Compounds." Asian Journal of Chemistry, 26(9), 2733-2736.

  • Grochowski, E., & Jurczak, J. (1976). "Synthesis of O-alkylhydroxylamines." Synthesis, 1976(10), 682-684.
  • Parchem Fine & Specialty Chemicals. "O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) Product Page." (CAS Verification).[5]

Sources

An In-Depth Technical Guide to the Solubility Profile of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a bifunctional molecule featuring a nine-carbon aliphatic chain capped at both ends by hydroxylamine moieties. This unique structure imparts amphiphilic characteristics, with a significant hydrophobic core and two polar, hydrogen-bonding termini. Understanding the solubility profile of this compound is paramount for its effective application in fields such as polymer chemistry, as a crosslinking agent, or as a linker molecule in bioconjugation and drug delivery systems. This guide provides a comprehensive analysis of the theoretical solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), outlines rigorous, field-proven experimental protocols for its empirical determination, and discusses the critical factors that influence its dissolution in various solvent systems.

Introduction: The Molecular Architecture of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in a given medium. For O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), its structure is a tale of two competing characteristics:

  • The Hydrophobic Core: A nonane-1,9-diyl linker (-(CH₂)₉-) forms the backbone of the molecule. This long alkyl chain is non-polar and will preferentially interact with non-polar solvents through van der Waals forces.[1][2][3] Consequently, this portion of the molecule drives solubility in organic solvents like alkanes and ethers.[1][2][3]

  • The Hydrophilic Termini: The two terminal hydroxylamine groups (-ONH₂) are polar and capable of acting as both hydrogen bond donors and acceptors.[4] This makes them highly interactive with polar protic solvents such as water, ethanol, and methanol.[5][6][7]

This duality suggests that O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) will exhibit limited solubility in highly polar solvents like water and also in very non-polar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity or in solvent mixtures.

Theoretical Solubility Predictions

Based on the principle of "like dissolves like," we can predict the solubility behavior of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in a range of common laboratory solvents.[4][8] The long nine-carbon chain significantly contributes to the molecule's non-polar character. As a general rule, a polar functional group can solubilize a non-polar chain of about four to five carbon atoms in water.[9] Since this molecule has two polar groups for nine carbons (a ratio of 4.5 carbons per polar group), it is on the borderline of water solubility and is expected to have low to moderate aqueous solubility.

Table 1: Predicted Solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe two polar hydroxylamine groups can form hydrogen bonds with the solvent, but the long hydrophobic nonane chain limits overall solubility.[9][10]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can accept hydrogen bonds and have sufficient polarity to interact with the hydroxylamine groups, while also being able to solvate the alkyl chain to some extent.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe nonane chain will interact well with these solvents, but the polar hydroxylamine groups will be poorly solvated, limiting solubility.[1][3]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents offer a balance of polarity that can accommodate both the hydrophobic chain and, to a lesser extent, the polar ends.

Methodologies for Experimental Solubility Determination

To move beyond theoretical predictions, empirical determination of solubility is essential. The choice of methodology depends on the stage of research, with high-throughput kinetic assays favored in early discovery and the more rigorous thermodynamic "shake-flask" method considered the gold standard for lead optimization and formulation.[11][12][13]

Thermodynamic Solubility Assay (Shake-Flask Method)

This equilibrium method measures the true solubility of the most stable crystalline form of the compound.[13][14][15] It is resource-intensive but provides the most accurate and reliable data, which is critical for late-stage development.[12][15]

Experimental Protocol:

  • Preparation: Add an excess amount of solid O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) to a series of vials, each containing a different solvent or buffer solution. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[14][16]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[13][15][16]

  • Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid material. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PTFE).[11][16][17]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[11][15][16] A standard calibration curve must be prepared to ensure accurate quantification.[12][14]

Diagram 1: Thermodynamic Solubility Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Quantification A Add Excess Solid Compound to Solvent B Agitate at Constant Temp (24-72 hours) A->B Reach Equilibrium C Centrifuge to Pellet Undissolved Solid B->C Stop Agitation D Filter Supernatant (e.g., 0.45 µm) C->D Isolate Supernatant E Dilute Saturated Solution D->E Prepare for Analysis F Analyze via HPLC-UV/MS E->F G Calculate Concentration vs. Standard Curve F->G

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to rank-order compounds.[11][18] These assays measure the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[11][12][17]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in 100% DMSO (e.g., 20 mM).[12]

  • Serial Dilution: Add the DMSO stock solution to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The addition is done in a way that creates a range of concentrations.[11][17]

  • Incubation & Detection: The plate is shaken for a short period (e.g., 2 hours) at room temperature.[11] The formation of precipitate is then detected, often by measuring light scattering (nephelometry) or turbidity.[11][12]

  • Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Diagram 2: Kinetic Solubility Workflow

G A Prepare High-Conc. Stock in DMSO C Add DMSO Stock to Buffer (Creates Supersaturation) A->C B Dispense Aqueous Buffer into 96-Well Plate B->C D Incubate with Shaking (e.g., 2 hours) C->D Induce Precipitation E Measure Precipitate (e.g., Nephelometry) D->E Detect Solid F Determine Concentration at Onset of Precipitation E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Critical Factors Influencing Solubility

The solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is not a fixed value but is highly dependent on environmental conditions.

Effect of pH

The hydroxylamine functional group is basic.[19] The pKa of hydroxylamine itself is approximately 6.0.[20] In aqueous solutions with a pH below its pKa, the hydroxylamine groups will become protonated to form hydroxylammonium ions (-ONH₃⁺).

-ONH₂ + H₂O ⇌ -ONH₃⁺ + OH⁻

This protonation introduces a formal positive charge, dramatically increasing the polarity of the termini and thereby enhancing solubility in aqueous media.[21] Therefore, it is expected that the aqueous solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) will be significantly higher in acidic buffers (e.g., pH 2-5) compared to neutral or basic conditions. A comprehensive pH-solubility profile should be generated by measuring its thermodynamic solubility across a range of pH values (e.g., from pH 2 to pH 10).[13]

Effect of Temperature

The dissolution of a solid in a liquid is typically an endothermic process. Therefore, according to Le Chatelier's principle, the solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is expected to increase with rising temperature. This relationship can be quantified using the van 't Hoff equation. For applications requiring high concentrations, conducting solubility experiments at elevated temperatures may be a viable strategy.

Co-solvents

For applications requiring enhanced aqueous solubility, the use of co-solvents can be highly effective. Co-solvents like ethanol, propylene glycol, or PEG 400 can increase solubility by reducing the polarity of the aqueous medium, making it more favorable for the non-polar nonane chain. When formulating solutions, a systematic screening of different co-solvents and their concentrations is recommended to identify the optimal system for achieving the desired solubility and stability.

Conclusion

The solubility profile of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is governed by its amphiphilic nature, with a dominant hydrophobic alkyl chain and two polar, pH-sensitive hydroxylamine groups. While its solubility is predicted to be limited in both highly polar and non-polar solvents, it can be effectively modulated through the careful selection of solvents of intermediate polarity, pH adjustment, and the strategic use of co-solvents. The rigorous application of standardized methodologies, particularly the shake-flask method for thermodynamic solubility, is crucial for obtaining accurate data to guide research, development, and formulation activities. This in-depth understanding is the cornerstone for successfully leveraging the unique chemical properties of this bifunctional molecule.

References

  • Rowan. (n.d.). Predicting Solubility.
  • AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.
  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Bienta.net. (n.d.). Shake-Flask Solubility Assay.
  • ChemicalBook. (n.d.). HYDROXYLAMINE CAS#: 7803-49-8.
  • CAMEO Chemicals. (n.d.). HYDROXYLAMINE.
  • Sciencemadness Wiki. (2023, December 30). Hydroxylamine.
  • Fisher Scientific. (n.d.). Hydroxylamine•HCl.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Unknown Source. (n.d.). 2.5 Solubility of Alkanes.
  • Unacademy. (n.d.). Solubility of Alkanes.
  • Oreate AI Blog. (2026, January 21). Understanding Hydroxylamine: Properties, Uses, and pKa Significance.
  • Lumen Learning. (n.d.). 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook.
  • OpenOChem Learn. (n.d.). Physical Properties of Alkanes.
  • ACS Publications. (2026, February 18). Chemical Protein Synthesis by Hydroxylamine-Involved Ligation of Peptides | Organic Letters.
  • Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.
  • PubChem. (n.d.). O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride.
  • Quora. (2023, February 16). What are the properties of hydroxylamine?.
  • Cheméo. (n.d.). Chemical Properties of Hydroxylamine (CAS 7803-49-8).
  • ResearchGate. (n.d.). Effect of pH on the hydroxylamine reductase activity of HCP.
  • ResearchGate. (n.d.). The pH of the extracts after extraction by 0.5 mol L−1 hydroxylamine hydrochloride (pH 1.5)y.
  • Wikipedia. (n.d.). Hydroxylamine.
  • Wikipedia. (n.d.). Diethylhydroxylamine.
  • National Institute of Standards and Technology. (n.d.). Hydroxylamine - the NIST WebBook.

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Methodological & Application

Application Notes and Protocols for Investigating the Reaction Kinetics of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Homobifunctional Crosslinker

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a homobifunctional crosslinking agent characterized by two hydroxylamine moieties separated by a nine-carbon aliphatic spacer. This structure imparts a specific reactivity profile, primarily enabling the formation of stable oxime linkages with carbonyl-containing molecules, such as aldehydes and ketones.[1][2] The nonane linker provides a defined spatial separation between the two reactive ends, making this molecule a valuable tool in various scientific and drug development applications.

The utility of such bifunctional linkers is extensive, playing crucial roles in the construction of complex molecular architectures for drug delivery systems, diagnostics, and biotechnology research.[3][4] By connecting two different molecules, they facilitate the creation of innovative conjugates.[5] In the realm of proteomics and structural biology, bifunctional crosslinkers are indispensable for elucidating protein-protein interactions, mapping the topology of protein complexes, and studying conformational changes in proteins.[5][6] The controlled and specific nature of the reactions of heterobifunctional crosslinkers, for example, is critical in the development of antibody-drug conjugates (ADCs).[][8]

A thorough understanding of the reaction kinetics of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is paramount for its effective and predictable application. Kinetic studies provide essential information on reaction rates, the influence of various parameters such as pH, temperature, and reactant concentrations, and the overall mechanism of the crosslinking reaction. This knowledge is critical for optimizing reaction conditions to achieve desired product yields and for designing novel applications in fields ranging from materials science to targeted therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the reaction kinetics of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), focusing on its reaction with carbonyl compounds to form bis-oximes.

Principle of the Reaction: Oxime Formation

The primary reaction of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone.[2] This is followed by a series of proton transfers and the elimination of a water molecule to form a stable oxime linkage (a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen).[1][9]

The overall reaction can be represented as follows:

The rate of oxime formation is significantly influenced by the pH of the reaction medium, with the optimal pH typically falling in the range of 4 to 6.[10] This is because the reaction requires a delicate balance: the hydroxylamine needs to be in its non-protonated, nucleophilic form to attack the carbonyl, while the carbonyl oxygen benefits from protonation to increase the electrophilicity of the carbonyl carbon.

Safety and Handling Precautions

Hydroxylamine and its derivatives can be hazardous.[11] They may be irritating to the skin, eyes, and respiratory tract.[12] Some hydroxylamine compounds are unstable and can decompose, especially at elevated temperatures.[13][14] Therefore, it is crucial to handle O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a cool, dry, and dark place, away from heat and incompatible materials such as oxidizing agents.[15]

Experimental Protocols for Kinetic Studies

The following protocols outline a systematic approach to studying the reaction kinetics of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) with a model carbonyl compound (e.g., a water-soluble aldehyde or ketone).

Protocol 1: Determination of Optimal pH for Oxime Formation

Objective: To identify the pH at which the rate of oxime formation is maximal.

Materials:

  • O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

  • Model carbonyl compound (e.g., 4-pyridinecarboxaldehyde)

  • A series of buffers (e.g., acetate, phosphate) covering a pH range from 3 to 8

  • Spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare a stock solution of the model carbonyl compound in the same solvent.

  • Set up Reactions:

    • In a series of cuvettes, add a fixed volume of buffer of a specific pH.

    • Add a known concentration of the model carbonyl compound to each cuvette.

    • Initiate the reaction by adding a known concentration of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) to each cuvette. The final concentrations should be chosen to allow for a measurable reaction rate.

  • Monitor the Reaction:

    • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the oxime product absorbs and the reactants do not. A preliminary spectral scan of the product will be necessary to determine the optimal wavelength.

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time for each pH value.

    • Determine the initial reaction rate for each pH by calculating the slope of the initial linear portion of the curve.

    • Plot the initial reaction rate as a function of pH to identify the optimal pH.

Expected Outcome: A bell-shaped curve of reaction rate versus pH, with the maximum rate typically between pH 4 and 6.[10]

Protocol 2: Determination of Reaction Order and Rate Constant

Objective: To determine the reaction order with respect to each reactant and calculate the rate constant at the optimal pH.

Materials:

  • Same as Protocol 1, with the buffer at the predetermined optimal pH.

Procedure:

  • Varying Hydroxylamine Concentration:

    • Set up a series of reactions where the concentration of the carbonyl compound is kept constant and in excess, while the concentration of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is varied.

    • Monitor the reaction and determine the initial rate for each concentration of the bis(hydroxylamine).

  • Varying Carbonyl Concentration:

    • Set up a series of reactions where the concentration of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is kept constant, and the concentration of the carbonyl compound is varied.

    • Monitor the reaction and determine the initial rate for each concentration of the carbonyl compound.

  • Data Analysis:

    • Plot the logarithm of the initial rate versus the logarithm of the concentration for each reactant. The slope of the resulting line will give the order of the reaction with respect to that reactant.

    • Using the determined reaction orders, calculate the rate constant (k) from the rate law equation: Rate = k * [bis(hydroxylamine)]^m * [carbonyl]^n.

Expected Outcome: Determination of the exponents 'm' and 'n' in the rate law, which represent the reaction order with respect to each reactant, and the value of the rate constant 'k'.

Protocol 3: Determination of Activation Energy (Arrhenius Plot)

Objective: To determine the activation energy of the reaction.

Materials:

  • Same as Protocol 2.

  • Temperature-controlled spectrophotometer or water bath.

Procedure:

  • Set up Reactions at Different Temperatures:

    • Prepare reaction mixtures with fixed concentrations of both reactants at the optimal pH.

    • Incubate the reaction mixtures at a series of different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

    • Monitor the reactions and determine the rate constant (k) at each temperature as described in Protocol 2.

  • Data Analysis:

    • Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

    • The slope of the resulting line will be equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K).

    • Calculate the activation energy (Ea) from the slope.

Expected Outcome: A linear Arrhenius plot, allowing for the calculation of the activation energy, which provides insight into the temperature sensitivity of the reaction.

Analytical Methods for Monitoring Reaction Kinetics

The choice of analytical method is crucial for accurate kinetic studies. Several techniques can be employed to monitor the consumption of reactants or the formation of products.

Method Principle Advantages Disadvantages
UV-Vis Spectrophotometry Measures the change in absorbance at a specific wavelength due to the formation of the oxime product or consumption of a chromophoric carbonyl reactant.[16][17]Simple, rapid, and widely available. Allows for continuous monitoring.Requires a chromophore in one of the reactants or the product. Potential for interference from other absorbing species.
High-Performance Liquid Chromatography (HPLC) Separates the reactants and products, allowing for their quantification over time.High sensitivity and specificity. Can be used for complex mixtures.Requires sample quenching at different time points (discontinuous monitoring). Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to monitor the disappearance of volatile reactants or the appearance of volatile products.[18]High sensitivity and provides structural information.Limited to volatile and thermally stable compounds. May require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the change in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) as the reaction progresses.Provides detailed structural information about reactants, intermediates, and products.Lower sensitivity compared to other methods. Requires higher concentrations and longer acquisition times.
Electrochemical Methods Can detect changes in the concentration of electroactive species, such as hydroxylamine.[19]High sensitivity and portability.Requires that a reactant or product be electrochemically active. The electrode surface can be prone to fouling.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine).

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Stock Solutions (Bis(hydroxylamine), Carbonyl) C Mix Reactants in Buffer A->C B Prepare Buffers (Varying pH) B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D F Plot Absorbance vs. Time D->F E Vary Parameters (pH, Concentration, Temperature) E->C Iterate G Calculate Initial Rates F->G H Determine Rate Law & Rate Constant G->H I Construct Arrhenius Plot H->I J Calculate Activation Energy I->J

Caption: General workflow for kinetic analysis.

Hypothetical Data Presentation

The following tables present examples of how data from the proposed kinetic studies could be structured.

Table 1: Effect of pH on the Initial Reaction Rate

pHInitial Rate (M/s)
3.01.2 x 10⁻⁵
4.05.8 x 10⁻⁵
5.09.7 x 10⁻⁵
6.06.1 x 10⁻⁵
7.02.3 x 10⁻⁵
8.00.8 x 10⁻⁵

Table 2: Determination of Reaction Order

[Bis(hydroxylamine)] (M)[Carbonyl] (M)Initial Rate (M/s)
0.0010.014.8 x 10⁻⁵
0.0020.019.5 x 10⁻⁵
0.0010.029.6 x 10⁻⁵

Table 3: Temperature Dependence of the Rate Constant

Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹)ln(k)
2980.003360.48-0.73
3030.003300.65-0.43
3080.003250.87-0.14
3130.003191.150.14

Conclusion

The protocols and methodologies detailed in these application notes provide a robust framework for the comprehensive kinetic characterization of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine). By systematically investigating the influence of pH, reactant concentrations, and temperature, researchers can gain a deep understanding of the reactivity of this bifunctional crosslinker. This knowledge is essential for the rational design of experiments and the development of novel applications in diverse fields, from fundamental biological research to the creation of advanced therapeutic agents. The principles and techniques described herein are adaptable to a wide range of carbonyl-containing substrates, enabling a thorough exploration of the synthetic potential of this versatile molecule.

References

  • J-Stage. Indirect Kinetic Spectrophotometric Determination of Hydroxylamine Based on Its Reaction with Iodate. Available from: [Link]

  • PubMed. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Available from: [Link]

  • SciELO. Dual bifunctional catalysis and the α-effect in the reaction of hydroxylamine with phenylacetate. Available from: [Link]

  • CD Biosynsis. Bifunctional linkers. Available from: [Link]

  • Analytical Methods (RSC Publishing). Electroanalytical overview: the sensing of hydroxylamine. Available from: [Link]

  • Creative Biolabs. Heterobifunctional Crosslinkers. Available from: [Link]

  • Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Available from: [Link]

  • Analytical Methods (RSC Publishing). Electroanalytical overview: the sensing of hydroxylamine. Available from: [Link]

  • Sciencemadness Discussion Board. Oximes. Available from: [Link]

  • ACS Publications. Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Available from: [Link]

  • SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Available from: [Link]

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Available from: [Link]

  • ResearchGate. A dedicated protocol to capture orthosilicate crosslinking kinetics and Arrhenius parameters. Available from: [Link]

  • PubMed. Kinetics and mechanism of the oxidation of hydroxylamine by a {Mn3O4}4+ core in aqueous acidic media. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics and mechanism of reaction of hydroxylamine with methylcytosines. Available from: [Link]

  • ResearchGate. Effect of hydroxylamine concentration on oxime formation in NcCAR... Available from: [Link]

  • PMC. Kinetic principles of chemical cross-link formation for protein–protein interactions. Available from: [Link]

  • ACS Publications. Cross-Linking of Polymers: Kinetics and Transport Phenomena. Available from: [Link]

  • Henry S. Rzepa. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Available from: [Link]

  • ResearchGate. Kinetics and mechanism of the oxidation of hydroxylamine by a {Mn3O4}4+ core in aqueous acidic media. Available from: [Link]

  • PMC. Kinetics and Chemorheological Analysis of Cross-Linking Reactions in Humins. Available from: [Link]

  • PubChem. O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride. Available from: [Link]

  • Quora. What are the properties of hydroxylamine? Available from: [Link]

  • PMC. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available from: [Link]

  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). Available from: [Link]

  • PrepChem.com. Synthesis of N,O-bis-BOC-hydroxylamine. Available from: [Link]

  • Cheméo. Chemical Properties of Hydroxylamine (CAS 7803-49-8). Available from: [Link]

  • Wikipedia. Diethylhydroxylamine. Available from: [Link]

  • Research Collection. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Available from: [Link]

  • ChemRxiv. sis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. Available from: [Link]

  • ResearchGate. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Available from: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]

  • SciSpace. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Available from: [Link]

  • PubMed. Alkane hydroxylases involved in microbial alkane degradation. Available from: [Link]

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Analytical Strategy for Quantification of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) (C9-BHA) is a specialized bifunctional alkoxyamine linker used increasingly in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and biopolymers. Its chemical structure—a hydrophobic nonane core flanked by two reactive aminooxy (


) groups—presents unique analytical challenges. It lacks a strong UV chromophore, is highly polar, and possesses genotoxic potential characteristic of hydroxylamine derivatives.

This Application Note defines two orthogonal analytical protocols:

  • Method A (QC/Assay): A robust Pre-column Derivatization-HPLC-UV method utilizing benzaldehyde to generate UV-active bis-oximes.

  • Method B (Trace Analysis): A high-sensitivity LC-MS/MS method for sub-ppm impurity detection, critical for genotoxic impurity (GTI) risk assessment.

Part 1: Chemical Characterization & Analytical Logic

The Analyte
  • IUPAC Name: 1,9-Bis(aminooxy)nonane

  • Molecular Formula:

    
    
    
  • Molecular Weight: 190.28 g/mol

  • pKa:

    
    4.5 (protonation of 
    
    
    
    ). Less basic than alkyl amines (pKa
    
    
    10).
  • Reactivity: The aminooxy group is a "super-nucleophile" toward carbonyls (alpha-effect), allowing rapid, quantitative oxime ligation at acidic-to-neutral pH.

The Detection Challenge
  • UV Transparency: The aliphatic C9 chain and alkoxyamine ends have negligible absorbance above 210 nm.

  • Redox Instability: Bis-hydroxylamines can oxidize to nitrones or hydrolyze under harsh conditions.

  • Solution: We exploit the nucleophilicity of the aminooxy group. By reacting C9-BHA with an excess of an aromatic aldehyde (Benzaldehyde), we transform the "invisible" analyte into a highly stable, UV-absorbing bis-oxime derivative.

Part 2: Method A - Derivatization-HPLC-UV (Assay & Purity)

Objective: Quantification of C9-BHA in raw materials or reaction mixtures (Limit of Quantitation:


1-5 ppm).
Reaction Mechanism

The derivatization uses Benzaldehyde to form a bis-oxime. This shifts the hydrophobicity (allowing retention on C18) and adds a chromophore (


).


Reagents
  • Derivatizing Reagent: Benzaldehyde (Reagent Grade, >99%).

  • Buffer: 0.1 M Acetate Buffer, pH 4.5 (Catalyzes oxime formation).

  • Solvent: Acetonitrile (ACN), HPLC Grade.

Protocol Steps
  • Sample Preparation: Dissolve sample in 50:50 ACN:Water to a target concentration of 0.5 mg/mL.

  • Derivatization:

    • Transfer 500 µL of Sample Solution to a vial.

    • Add 500 µL of Benzaldehyde Solution (2% v/v in ACN).

    • Add 100 µL of Acetate Buffer (pH 4.5).

    • Vortex and incubate at 40°C for 30 minutes . (Heat ensures quantitative bis-conversion).

  • Quenching (Optional but Recommended): Add 100 µL of 10% Hydroxylamine HCl (removes excess benzaldehyde if it interferes, though gradient separation usually suffices).

  • Analysis: Inject directly onto HPLC.

HPLC Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40%

95% B (Elute Derivative)15-20 min: 95% B (Wash excess Benzaldehyde)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Reference 360 nm)
Temperature 30°C

Part 3: Method B - LC-MS/MS (Trace Impurity Analysis)

Objective: Detection of residual C9-BHA in final drug substance (Limit of Detection: < 50 ppb).

Strategy: Direct Detection vs. Acetone Derivatization

While direct detection is possible, the aminooxy group can cause peak tailing on C18. On-column derivatization with Acetone is a superior technique for MS. Acetone is volatile, compatible with MS, and shifts the mass to a distinct signature.

  • Derivative: O,O'-(Nonane-1,9-diyl)bis(propan-2-one oxime)

  • MW Shift: 190.28

    
     270.38 (+80 Da).
    
LC-MS/MS Protocol
  • Sample Diluent: 50:50 Water:Acetone (The diluent acts as the derivatizing agent).

  • Incubation: Allow samples to stand in the autosampler (ambient) for 20 mins before injection. The conversion is instantaneous in high acetone.

MS/MS Parameters (QQQ)
  • Ionization: ESI Positive Mode (

    
    )
    
  • Precursor Ion: 271.4 m/z (Bis-acetone oxime)

  • Product Ions (Quantification):

    • Primary: 271.4

      
       114.1 (Loss of C9 chain fragment)
      
    • Secondary: 271.4

      
       74.1 (Acetoxime fragment 
      
      
      
      )
Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18 (Charged Surface Hybrid), 100 x 2.1 mm, 2.5 µm
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol (Acetone-compatible)
Gradient 5% B to 95% B over 8 minutes.

Part 4: Visualization of Analytical Logic

AnalyticalWorkflow Start Sample: C9-BHA Decision Select Analytical Goal Start->Decision PathA Goal: Purity/Assay (>0.1%) Decision->PathA QC Lab PathB Goal: Trace Impurity (<10 ppm) Decision->PathB Safety/Tox DerivA Derivatization: Benzaldehyde (pH 4.5, 40°C, 30 min) PathA->DerivA ProductA Bis-Benzaldehyde Oxime (UV Active, Hydrophobic) DerivA->ProductA Forms Bis-Oxime HPLC HPLC-UV (254 nm) C18 Column ProductA->HPLC DerivB Diluent: 50% Acetone (In-situ Derivatization) PathB->DerivB ProductB Bis-Acetone Oxime (m/z 271.4) DerivB->ProductB Rapid Conversion LCMS LC-MS/MS (ESI+) MRM: 271.4 -> 114.1 ProductB->LCMS

Caption: Decision tree for C9-BHA analysis. Path A utilizes chromophore-tagging for standard UV detection; Path B uses acetone-tagging for high-sensitivity MS detection.

Part 5: Validation Parameters (ICH Q2)

To ensure "Trustworthiness" (E-E-A-T), the following criteria must be met during method validation:

ParameterAcceptance Criteria (Method A - UV)Acceptance Criteria (Method B - MS)
Specificity No interference at retention time of Bis-Oxime from blank or matrix.Mass unique transition (271

114).
Linearity (

)
> 0.999 (Range: 10 - 150% of target)> 0.99 (Range: 1 - 1000 ppb)
Recovery 98.0% - 102.0%80.0% - 120.0% (Matrix dependent)
Solution Stability Derivative stable for >24 hours at RT.Derivative stable for >48 hours in Acetone.

Critical Note on Stability: Underivatized C9-BHA is prone to oxidation in air. Always prepare fresh stock solutions or derivatize immediately. The oxime derivatives (both benzaldehyde and acetone) are significantly more stable than the parent hydroxylamine.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Kumar, T., et al. "A Simple and Direct LC–MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical Compounds."[1] Journal of Chromatographic Science, vol. 55, no. 7, 2017, pp. 683–688. Link

  • Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." Application Note, 2023. Link

  • Welch Materials. "Unlocking the Potential of Derivatization Technology in HPLC Analysis." Technical Resources, 2024. Link

  • PubChem. "O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride (Analogous Chemistry)." National Library of Medicine, 2025. Link

Sources

Application Notes and Protocols for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in Bioconjugation and Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Long-Chain Bifunctional Linker

In the realms of advanced drug development, diagnostics, and material science, the ability to precisely connect and assemble molecular components is paramount. Bifunctional linkers are the molecular architects of these constructs, enabling the creation of complex, functional systems from simpler building blocks. O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), also known as 1,9-bis(aminooxy)nonane, is a homobifunctional crosslinker that offers a unique combination of a flexible, nine-carbon aliphatic spacer and two terminal aminooxy groups. This structure is particularly advantageous for applications requiring spatial separation between linked moieties, enhancing their independent function and minimizing steric hindrance.

The terminal aminooxy groups are the reactive handles of this linker, participating in a highly efficient and chemoselective reaction known as oxime ligation . This reaction, which forms a stable oxime bond upon condensation with an aldehyde or a ketone, is a cornerstone of bioorthogonal chemistry due to its ability to proceed under mild, aqueous conditions with minimal side reactions.[1] This makes O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) an ideal candidate for conjugating sensitive biomolecules such as proteins, peptides, and carbohydrates, as well as for the functionalization of polymers and surfaces.[2][3]

This guide provides a comprehensive overview of the experimental setup for reactions involving O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), from its synthesis and characterization to detailed protocols for its application in oxime ligation.

Part 1: Synthesis and Characterization of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

The synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is typically achieved through a two-step process starting from the commercially available 1,9-nonanediol. The general strategy involves the conversion of the terminal hydroxyl groups into good leaving groups, followed by nucleophilic substitution with a protected hydroxylamine equivalent and subsequent deprotection. A common and effective method utilizes N-hydroxyphthalimide as the hydroxylamine source, which provides a stable intermediate and allows for a clean deprotection step.[4]

Synthetic Workflow

The overall synthetic pathway is depicted below. The initial step is the conversion of 1,9-nonanediol to 1,9-dihalononane (e.g., 1,9-dibromononane). This is followed by the alkylation of N-hydroxyphthalimide and the final deprotection to yield the desired product.

Synthesis_Workflow A 1,9-Nonanediol B 1,9-Dibromononane A->B PBr3 or HBr C O,O'-(Nonane-1,9-diyl)bis(N-hydroxyphthalimide) B->C N-Hydroxyphthalimide, Base (e.g., K2CO3) D O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) C->D Hydrazine monohydrate or Methylhydrazine

Caption: Synthetic workflow for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine).

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of O-alkylhydroxylamines.[4]

Step 1: Synthesis of 1,9-Dibromononane

  • To a stirred solution of 1,9-nonanediol (1 equivalent) in a suitable solvent such as dichloromethane or toluene at 0 °C, add phosphorus tribromide (PBr₃, 2.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1,9-dibromononane as a colorless oil.

Step 2: Synthesis of O,O'-(Nonane-1,9-diyl)bis(N-hydroxyphthalimide)

  • To a solution of 1,9-dibromononane (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add N-hydroxyphthalimide (2.2 equivalents) and potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The solid precipitate is collected by filtration, washed thoroughly with water, and dried to yield the crude product.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 3: Synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

  • Suspend the O,O'-(Nonane-1,9-diyl)bis(N-hydroxyphthalimide) (1 equivalent) in a mixture of ethanol and dichloromethane.

  • To this suspension, add hydrazine monohydrate (4-5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Filter off the precipitate and wash it with dichloromethane.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) as a white solid or a viscous oil.

Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized linker. The following table provides the expected analytical data.

Technique Expected Observations
¹H NMR Predicted (CDCl₃, 400 MHz): δ ~3.9 (t, 4H, -O-CH₂-), ~1.6 (quint, 4H, -O-CH₂-CH₂-), ~1.3 (m, 10H, -(CH₂)₅-), ~5.4 (br s, 4H, -NH₂). The broad singlet for the -NH₂ protons is exchangeable with D₂O.
¹³C NMR Predicted (CDCl₃, 100 MHz): δ ~77 (-O-CH₂-), ~29.5, ~29.2, ~26.0, ~25.8 (alkane chain carbons).
Mass Spec (ESI-MS) Expected [M+H]⁺ = m/z 193.19.
FT-IR Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).

Part 2: Application Protocols - Oxime Ligation

The primary application of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is in forming stable oxime linkages with molecules containing aldehyde or ketone functionalities. The reaction is highly efficient and can be performed under a range of conditions, including in aqueous buffers at or near physiological pH, making it ideal for bioconjugation.[6]

General Principles of Oxime Ligation

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. The reaction rate is pH-dependent, with the optimal pH for the uncatalyzed reaction typically being around 4-5. However, for many biological applications, reactions at neutral pH are preferred. The use of nucleophilic catalysts, such as aniline or its derivatives, can significantly accelerate the reaction at neutral pH.[7]

Experimental Workflow for Oxime Ligation

Oxime_Ligation_Workflow A Prepare Reactant Solutions (Aldehyde/Ketone Substrate and O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)) B Reaction Setup (Buffer, Stoichiometry, Catalyst) A->B C Reaction Monitoring (LC-MS, HPLC, or TLC) B->C D Work-up and Purification (e.g., Chromatography, Dialysis) C->D E Product Characterization (MS, NMR, etc.) D->E

Caption: General workflow for an oxime ligation reaction.

Protocol 1: Crosslinking of Two Aldehyde-Containing Molecules

This protocol describes the use of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) to crosslink two molecules of an aldehyde-functionalized substrate.

Materials:

  • Aldehyde-functionalized substrate (e.g., a peptide or small molecule)

  • O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0

  • Aniline (optional, as catalyst)

  • Solvents for analysis and purification (e.g., acetonitrile, water, appropriate column chromatography eluents)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the aldehyde-functionalized substrate in the reaction buffer to a final concentration of 10 mM.

    • Dissolve O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in the reaction buffer to a final concentration of 5 mM.

    • If using a catalyst, prepare a 1 M stock solution of aniline in a suitable organic solvent like DMF or DMSO.

  • Reaction Setup:

    • In a reaction vial, combine the aldehyde-functionalized substrate solution (2 equivalents) and the O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) solution (1 equivalent).

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Gently mix the reaction components and allow the reaction to proceed at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique such as LC-MS or HPLC. The formation of the cross-linked product will be observed as a new peak with the expected molecular weight.

  • Work-up and Purification:

    • Once the reaction is complete, the cross-linked product can be purified from unreacted starting materials and by-products.

    • For small molecules, purification can be achieved by preparative HPLC or column chromatography.

    • For larger biomolecules like proteins, size-exclusion chromatography or dialysis can be employed.

Protocol 2: Surface Functionalization of Aldehyde-Modified Materials

This protocol outlines a general procedure for immobilizing O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) onto a surface that has been pre-functionalized with aldehyde groups, leaving one aminooxy group available for further conjugation.

Materials:

  • Aldehyde-functionalized surface (e.g., glass slide, nanoparticles)

  • O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

  • Reaction Buffer: 100 mM Sodium Acetate Buffer, pH 5.0

  • Washing Buffers (e.g., PBS, water)

Procedure:

  • Preparation of Linker Solution:

    • Prepare a solution of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in the reaction buffer at a concentration of 10-50 mM. A molar excess of the linker is used to favor mono-attachment to the surface.

  • Surface Reaction:

    • Immerse the aldehyde-functionalized surface in the linker solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the surface from the linker solution and wash it extensively with the reaction buffer, followed by water, and then a final buffer of choice (e.g., PBS) to remove any non-covalently bound linker.

  • Confirmation of Functionalization:

    • The successful immobilization of the aminooxy groups on the surface can be confirmed by various surface analytical techniques (e.g., XPS, contact angle measurements) or by reacting the surface with an aldehyde-containing fluorescent dye and measuring the fluorescence.

Part 3: Causality and Trustworthiness in Experimental Design

Causality behind Experimental Choices:

  • Choice of Synthetic Route: The chosen synthetic route via N-hydroxyphthalimide is favored due to the high crystallinity and stability of the phthalimido-protected intermediate, which facilitates purification. The use of hydrazine for deprotection is a well-established, high-yielding method.[4]

  • Reaction Conditions for Oxime Ligation: The pH of the reaction buffer is a critical parameter. While slightly acidic conditions (pH 4-5) favor the uncatalyzed reaction, the use of an aniline catalyst allows for efficient ligation at a more biocompatible neutral pH.[7] The concentration of the catalyst may need to be optimized for specific substrates.

  • Stoichiometry: In crosslinking reactions (Protocol 1), a 2:1 molar ratio of the aldehyde-containing molecule to the bifunctional linker is used to drive the formation of the desired A-L-A product. In surface functionalization (Protocol 2), a large excess of the linker is used to maximize the density of immobilized aminooxy groups and minimize crosslinking on the surface.

Ensuring Trustworthiness through Self-Validation:

  • Thorough Characterization: The protocols emphasize the importance of rigorous characterization of the synthesized linker. The provided predicted spectral data serves as a benchmark for researchers to validate their synthetic product.

  • Reaction Monitoring: Continuous monitoring of the oxime ligation reaction by techniques like LC-MS or HPLC is crucial. This not only confirms the formation of the desired product but also allows for the optimization of reaction times and the identification of any potential side products.

  • Control Experiments: When developing a new conjugation procedure, it is advisable to run control experiments, such as a reaction without the linker, to ensure that the observed product formation is indeed due to the intended oxime ligation.

References

  • Butt, M. S., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). 1,2-Bis(4-aminophenoxy)ethane.
  • Camarero, J. A. (2014). Access to bifunctionalized biomolecular platforms using oxime ligation. Methods in molecular biology (Clifton, N.J.), 1147, 239–251.
  • Crisalli, P., & Kool, E. T. (2013). The oxime ligation and its acceleration with aniline and its derivatives. Journal of organic chemistry, 78(3), 1184–1189.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aniline as catalyst.
  • Kalia, J., & Raines, R. T. (2009). 1,9-Bis(2-pyridyl)-1,2,8,9-tetrathia-5-oxanonane. Molbank, 2009(4), M642.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376.
  • Nielsen, J. A., & Moore, J. S. (2013). The Core Mechanism of Bis-aminooxy-PEG2 in Bioconjugation: An In-depth Technical Guide. BenchChem.
  • Powers, M. S., Olsen, C. A., & Fields, G. B. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS medicinal chemistry letters, 6(12), 1238–1243.
  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 252.
  • Saeed, M., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2007). 1,4-Bis(4-aminophenoxy)butane.
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
  • Singh, Y., & De, S. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation.

Sources

Troubleshooting & Optimization

Improving the stability of "O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)" solutions

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Homobifunctional Alkoxyamine Crosslinker
Chemical Structure: [1][2]

Introduction: The Stability Paradox

Welcome to the technical guide for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) . This reagent is a potent tool for "Click" bioconjugation (Oxime Ligation), primarily used to crosslink aldehyde- or ketone-functionalized biomolecules.[1]

The Core Challenge: This molecule possesses a "Jekyll and Hyde" physicochemical profile.[1]

  • The Ends (Hydrophilic/Reactive): The aminooxy groups (

    
    ) are highly nucleophilic and polar, but prone to oxidation if not protonated.[1]
    
  • The Middle (Hydrophobic): The nonane (

    
    ) spacer is lipophilic.[1]
    

This duality creates specific stability and solubility challenges. If you treat it like a standard salt, it may precipitate; if you treat it like a standard lipid, it may degrade.[1] This guide provides the protocols to navigate these properties.

Part 1: Storage & Handling (The "Shelf Life" Phase)

Q: My reagent arrived as a white solid. How should I store it?

A: The storage method depends entirely on the protonation state of the reagent supplied (Free Base vs. Salt).

FormAppearanceChemical StateStability ProfileStorage Protocol
Dihydrochloride Salt (

)
White Crystalline SolidProtonated ($ -O-NH_3^+ $)High. The positive charge prevents oxidation and nucleophilic attack.[1]-20°C, Desiccated. Hygroscopic. Keep tightly sealed to prevent hydrolysis.[1]
Free Base Waxy Solid / OilNeutral ($ -O-NH_2 $)Low. Susceptible to rapid air oxidation and reaction with atmospheric aldehydes.-80°C, Inert Gas. Must be stored under Argon/Nitrogen.[1] Use within 30 days of opening.
Q: Can I use acetone to clean my spatulas or glassware for this reagent?

A: ABSOLUTELY NOT. Causality: Alkoxyamines react with ketones (like acetone) and aldehydes with near-covalent irreversibility to form oximes.[1] Even trace acetone vapors can quench your reagent, converting the reactive


 ends into inert 

species.[1]
  • Rule: Use Methanol, Ethanol, or DMF for cleaning.[1]

Part 2: Solubilization & Preparation (The "Bench" Phase)

Q: I dissolved the salt in water, but it precipitated when I added it to my reaction buffer (pH 7.4). Why?

A: You encountered the "Hydrophobic Switch." [1]

  • Mechanism: At acidic pH, the molecule is dicationic (

    
     charge) and water-soluble.[1] At neutral pH (above the pKa of ~4.5), the amines deprotonate. The molecule becomes neutral, and the hydrophobic nonane (
    
    
    
    ) chain dominates, forcing the molecule out of the aqueous phase.
Protocol: The "Co-Solvent" Method

To maintain stability and solubility during conjugation, follow this specific workflow:

  • Stock Preparation: Dissolve the reagent in dry DMSO or DMF at 10x–50x concentration.[1] (The free base is soluble here; the salt may require brief sonication).[1]

  • Aliquot: Store aliquots at -20°C (stable for 1 month in DMSO).

  • Dropwise Addition: Add the organic stock slowly to your aqueous reaction buffer. Ensure the final organic solvent concentration is 5–10% (v/v) to keep the C9 chain solubilized.

PreparationWorkflow Start Start: Solid Reagent CheckForm Check Form: Salt or Free Base? Start->CheckForm SaltPath Salt Form (.2HCl) (Hydrophilic Ends) CheckForm->SaltPath HCl Salt BasePath Free Base (Hydrophobic) CheckForm->BasePath Free Base SolventChoice Dissolve in DMSO/DMF (Recommended Stock) SaltPath->SolventChoice Preferred WaterChoice Dissolve in Acidic Water (pH < 4.0 only) SaltPath->WaterChoice Alternative BasePath->SolventChoice Mandatory ReactionStep Add to Reaction Buffer (pH 6.0 - 7.5) SolventChoice->ReactionStep WaterChoice->ReactionStep Precipitation RISK: Precipitation (Hydrophobic C9 Chain) ReactionStep->Precipitation If 100% Aqueous Success Stable Solution (5-10% Organic Co-solvent) ReactionStep->Success If 10% DMSO present

Figure 1: Decision tree for solubilizing O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) to avoid precipitation shocks.

Part 3: Troubleshooting Degradation

Q: My solution turned yellow/orange. Is it still good?

A: No. Discard it.

  • Diagnosis: Yellowing indicates the formation of oximes or azo/azoxy degradation products.[1] This occurs if the free base is exposed to air or if the solution contains trace aldehydes (impurities in low-grade solvents).[1]

  • Prevention: Always use analytical grade solvents and degas buffers.[1]

Q: The reaction efficiency is low (poor crosslinking).

A: Check your pH environment.

  • Scenario A (pH < 4): The aminooxy group is fully protonated (

    
    ).[1] It is non-nucleophilic and cannot attack the ketone/aldehyde target.[1]
    
    • Fix: Raise pH to 6.0–7.0.[1]

  • Scenario B (pH > 8): The oxime bond forms, but it is hydrolytically unstable, or the reagent degrades rapidly via oxidation.

    • Fix: Lower pH to 6.0–7.0.[1]

  • Catalysis: Add 10–100 mM Aniline (or p-phenylenediamine) to the buffer.[1] Aniline acts as a nucleophilic catalyst, forming a transient Schiff base that reacts rapidly with the alkoxyamine [1].[1]

DegradationPathways Active Active Reagent (-O-NH2) Oxidation Oxidative Degradation (Air/Light) Active->Oxidation pH > 7 + O2 Aldehyde Impurity Reaction (Acetone/Aldehydes) Active->Aldehyde Solvent Impurity Target Target Conjugation (Oxime Ligation) Active->Target pH 4.5-7.5 + Aniline Waste Inert Byproducts (Yellow Color) Oxidation->Waste Aldehyde->Waste Product Stable Crosslink (=N-O-C9-O-N=) Target->Product

Figure 2: Competing pathways.[1] High pH and oxygen favor degradation (Red); Aniline catalysis and controlled pH favor ligation (Blue).[1]

References

  • Dirksen, A., & Dawson, P. E. (2008).[1] "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.[1]

  • Kalia, J., & Raines, R. T. (2008).[1] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.[1] [1]

  • BroadPharm. "Protocol for PEG Aminooxy and Stability Data." Technical Data Sheet.

  • Sigma-Aldrich. "Hydroxylamine Hydrochloride Product Information & Stability." Technical Bulletin. [1]

Sources

Technical Support Center: O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely utilizing O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) as a homobifunctional linker for bioconjugation, specifically to create stable oxime linkages with ketone- or aldehyde-functionalized biomolecules. The 9-carbon hydrophobic chain provides a specific spatial separation that distinguishes it from shorter ethyl or propyl analogs.

However, the synthesis of this molecule—typically via the Gabriel synthesis route using N-hydroxyphthalimide—introduces a specific set of "ghost" impurities that often evade standard UV detection. This guide addresses the identification of these byproducts and the stability challenges inherent to long-chain bis-alkoxyamines.

Module 1: Analytical Triage (The "Is it Pure?" Phase)

Common User Issue: "My HPLC trace is flat, but my reaction failed."

The Science: The nonane backbone of your molecule (


) lacks a chromophore. The terminal alkoxyamine groups (

) have negligible UV absorbance above 210 nm. If you are relying on standard UV detection (254 nm or 280 nm), you are effectively flying blind.

The Solution: You must use a "mass-sensitive" or "refractive" detector.

  • ELSD (Evaporative Light Scattering Detector): The gold standard for this lipid-like linker.

  • CAD (Charged Aerosol Detector): Highly sensitive for non-chromophoric species.

  • Derivatization (The "Visualizer" Protocol):

    • Take an aliquot of your sample.

    • Add excess acetone or benzaldehyde.

    • Incubate for 15 minutes.

    • Result: The alkoxyamine reacts to form a bis-oxime. The benzaldehyde derivative will absorb strongly at 254 nm, confirming the presence of reactive

      
       groups.
      

Module 2: Forensic Impurity Identification

Common User Issue: "I see extra peaks in my LC-MS. What are they?"

In the Gabriel synthesis route, incomplete deprotection is the primary source of contamination. The reaction proceeds from 1,9-dibromononane to a bis-phthalimide intermediate, which is then cleaved (usually by hydrazine).

The Logic of Mass Shifts:

  • Target MW (Free Base): ~190.3 Da (

    
    )
    
  • Target MW (Dihydrochloride Salt): ~263.2 Da (Ionizes as free base in MS).

Use the following decision tree to identify your impurity based on the Mass-to-Charge (


) shift relative to your target peak.
Impurity Identification Workflow

ImpurityLogic Start Unknown Peak in LC-MS CheckMW Compare m/z to Target (Target [M+H]+ ≈ 191.3) Start->CheckMW Plus130 Shift: +130 Da (m/z ≈ 321) CheckMW->Plus130 Observed Plus260 Shift: +260 Da (m/z ≈ 451) CheckMW->Plus260 Observed Mass162 Absolute m/z ≈ 163 (Not a shift) CheckMW->Mass162 Observed Mass160 Absolute m/z ≈ 143/161 (Loss of water) CheckMW->Mass160 Observed Mono Mono-Protected Species (One Phthalimide remaining) Plus130->Mono Bis Bis-Protected Intermediate (No Deprotection) Plus260->Bis Phthal Phthalhydrazide (Deprotection Byproduct) Mass162->Phthal Diol 1,9-Nonanediol (Hydrolysis of Starting Material) Mass160->Diol

Figure 1: Diagnostic logic for identifying impurities in bis-alkoxyamine synthesis based on LC-MS data.

Detailed Impurity Table
Impurity NameStructure NoteOriginDiagnostic Signal (

)
Mono-Phthalimide

Incomplete hydrazinolysis. One end is reactive, the other is blocked.321.4 (

)
Bis-Phthalimide

Failed deprotection or intermediate carryover.451.5 (

)
Phthalhydrazide Cyclic hydrazideByproduct of the Ing-Manske deprotection step. Often co-precipitates.163.1 (

)
1,9-Nonanediol

Hydrolysis of 1,9-dibromononane (starting material).143 (

)

Module 3: Synthesis & Contamination Pathways

Understanding the causality of these impurities allows you to adjust your protocol. The synthesis relies on the nucleophilic attack of N-hydroxyphthalimide on 1,9-dibromononane.

Critical Process Parameter (CPP): The hydrophobicity of the nonane chain (


) makes the solubility profile distinct from shorter linkers (like 

or

).
  • Risk:[1] The bis-phthalimide intermediate is highly lipophilic and may precipitate prematurely or trap starting materials.

  • Risk:[1] During hydrazinolysis (deprotection), the byproduct phthalhydrazide is notoriously difficult to remove because it has poor solubility in organic solvents (like the product) and poor solubility in cold water.

Synthesis & Side-Reaction Flow

SynthesisFlow SM 1,9-Dibromononane + N-Hydroxyphthalimide Inter Bis-Phthalimide Intermediate SM->Inter Base/Heat Side1 Mono-Phthalimide (Incomplete Rxn) SM->Side1 Stoichiometry Error Target Target Molecule (Bis-hydroxylamine) Inter->Target N2H4 / EtOH Inter->Side1 Partial Cleavage Side2 Phthalhydrazide (Contaminant) Inter->Side2 Coproduct Sub SN2 Substitution Deprot Hydrazinolysis (Ing-Manske)

Figure 2: Reaction pathway highlighting the origin of critical impurities.

Module 4: Storage & Stability (FAQ)

Q: "My compound turned yellow/brown on the shelf. Is it safe to use?"

A: Likely not. Free alkoxyamines (


) are susceptible to oxidation. While more stable than their 

-alkyl counterparts (which oxidize to nitrones),

-alkylhydroxylamines can degrade over time, especially if exposed to air.
  • Recommendation: Always store as the dihydrochloride salt . The protonated form (

    
    ) is significantly more resistant to oxidation.
    
  • Recovery: If you have the free base and it has discolored, purify via recrystallization (if solid) or convert to the HCl salt immediately to arrest degradation.

Q: "Can I use acetone to clean my glassware?"

A: ABSOLUTELY NOT. Acetone (and any ketone/aldehyde) will react instantly with your bis-hydroxylamine to form oximes. This is an irreversible consumption of your linker.

  • Protocol: Use methanol or ethanol for cleaning equipment used with this compound.

References

  • Groch, G. et al. (2012). "Synthesis of O-alkylhydroxylamines via the Gabriel synthesis." Beilstein Journal of Organic Chemistry. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Zero-Length Crosslinkers and Homobifunctional Crosslinkers. [Link]

  • PubChem Compound Summary. (2024). "O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride" (Structural Analog Reference).[2] National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2025). "The Gabriel Synthesis: Mechanism and Byproducts."[3] [Link]

Sources

"O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)" handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Homobifunctional Crosslinkers / Carbonyl-Reactive Reagents

Core Technical Overview

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a homobifunctional crosslinking reagent containing two aminooxy (alkoxyamine) groups separated by a hydrophobic 9-carbon alkane spacer.

  • Primary Reactivity: Chemoselective reaction with aldehydes and ketones to form stable oxime linkages (

    
    ).
    
  • Key Characteristic: The nonyl (

    
    ) spacer imparts significant hydrophobicity  (lipophilicity) to the linker, distinguishing it from hydrophilic PEG-based analogs. This property is critical for membrane-spanning applications or when maintaining the hydrophobic core of a bioconjugate is required.[1]
    
  • Common Form: Typically supplied as a dihydrochloride salt (

    
    ) to prevent oxidation and improve shelf stability.
    

Storage & Stability Best Practices

CRITICAL WARNING: The stability of aminooxy reagents is compromised by two main factors: moisture and atmospheric aldehydes (e.g., acetone vapors in the lab).

Storage Protocol (The "Zero-Degradation" Standard)
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term)Slows auto-oxidation and hydrolysis rates.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents reaction with atmospheric carbonyls and oxidation.
Container Desiccated & Tightly SealedThe HCl salt is hygroscopic . Moisture absorption leads to hydrolysis and precise weighing errors.
Reconstitution Do NOT store aqueous solutions. Aminooxy groups are nucleophilic and can slowly degrade in water over time. Prepare fresh.
Visualizing the Storage Workflow

StorageProtocol Start Received Reagent (Solid Dihydrochloride) CheckSeal Check Seal Integrity (Do not open cold) Start->CheckSeal Equilibrate Equilibrate to Room Temp (Prevent Condensation) CheckSeal->Equilibrate Seal Intact Open Open in Fume Hood (Low Humidity) Equilibrate->Open Weigh Weigh Required Amount (Quickly) Open->Weigh Reseal Purge Headspace (Argon) & Reseal with Parafilm Weigh->Reseal Store Return to -20°C (Desiccator) Reseal->Store

Figure 1: Critical handling path to prevent moisture-induced degradation during storage and weighing.

Solubilization & Experimental Protocol

The "Hydrophobic Trap": A common failure point is attempting to dissolve this C9-linker directly in aqueous buffer. It will precipitate or form micelles, leading to poor conjugation yields.

Step-by-Step Solubilization Guide
  • Primary Solubilization (Organic Phase):

    • Dissolve the reagent in anhydrous DMSO or DMF at a concentration of 10–50 mM.

    • Why: The nonane chain is lipophilic. Organic solvent ensures complete molecular dispersion before introduction to the aqueous phase.

  • Buffer Selection (Aqueous Phase):

    • Optimal pH: 4.0 – 6.0 (Acetate or Citrate buffer) for uncatalyzed reactions.

    • Neutral pH Alternative: pH 6.5 – 7.5 (Phosphate buffer) ONLY if using a catalyst (see Section 4).

    • Avoid: Tris buffers (contain primary amines) are generally safe with aminooxy reagents (unlike NHS esters), but carboxyl-containing buffers are preferred to avoid any potential interference.

  • Mixing (The Drop-wise Method):

    • Add the DMSO stock solution to your protein/DNA solution slowly while vortexing.

    • Keep the final organic solvent concentration below 10-20% (v/v) to prevent protein denaturation, unless the protein is known to tolerate higher organics.

Reaction Optimization: The Oxime Ligation

The reaction between the aminooxy group and a carbonyl (aldehyde/ketone) is slow at neutral pH.[2][3] To achieve high yields under physiological conditions, catalysis is required .

The Aniline Catalyst System

At neutral pH (7.0), the formation of the oxime is rate-limited by the dehydration step. A nucleophilic catalyst (Aniline or p-Phenylenediamine) accelerates this by forming a reactive Schiff base intermediate.

Recommended Catalyst Concentrations:

  • Aniline: 10 – 100 mM[2]

  • p-Phenylenediamine (pPDA): 1 – 10 mM (More potent, use lower concentration).

Reaction Mechanism & Workflow

OximeMechanism cluster_conditions Optimization Parameters Substrate Biomolecule-Aldehyde (Electrophile) Intermediate Protonated Schiff Base (Highly Reactive) Substrate->Intermediate + Catalyst (Fast Step) Reagent C9-Bis(hydroxylamine) (Nucleophile) Catalyst Catalyst (Aniline/pPDA) Catalyst->Intermediate Recycled Product Stable Oxime Conjugate (C=N-O Linkage) Intermediate->Product + Reagent (Transimination) pH pH 4.5 (No Cat) pH 7.0 (With Cat) Temp RT or 37°C

Figure 2: The catalyst (Aniline) forms a transient intermediate, facilitating rapid attack by the hydroxylamine reagent.

Troubleshooting & FAQs

Q1: The reagent formed a white precipitate immediately upon adding to my buffer. Why?

Diagnosis: Hydrophobic Aggregation. Root Cause: The 9-carbon chain is too hydrophobic for the aqueous environment at the concentration used. Solution:

  • Increase the % of organic co-solvent (DMSO/DMF) to 20-30% if your biomolecule tolerates it.

  • lowering the reagent concentration.

  • Add a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer to solubilize the hydrophobic linker.

Q2: My conjugation yield is low (<10%) at pH 7.4.

Diagnosis: Sub-optimal pH/Kinetics mismatch. Root Cause: The pKa of the aminooxy group is ~4.5. At pH 7.4, the carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack. Solution:

  • Add Catalyst: Add 10–100 mM Aniline (or 10 mM pPDA) to the reaction mixture [1].

  • Lower pH: If the protein is stable, lower the reaction pH to 6.0.

Q3: How do I remove unreacted reagent?

Diagnosis: Purification Strategy. Solution:

  • Dialysis/Desalting: Works well, but ensure the molecular weight cutoff (MWCO) is appropriate.

  • Warning: Because the reagent is hydrophobic, it may stick to hydrophobic dialysis membranes. Use regenerated cellulose or hydrophilic membranes.

  • Quenching: If purification is difficult, quench excess reagent by adding excess acetone or formaldehyde (forms oximes with the unreacted linker).

Q4: Can I use this reagent to crosslink two proteins?

Answer: Yes, but both proteins must be modified to contain aldehydes (e.g., via periodate oxidation of glycans or reaction of lysines with SFB/HyNic reagents). Note: Since it is a homobifunctional linker, you will get a mix of Protein A-A, B-B, and A-B. For controlled A-B linking, a heterobifunctional strategy is usually preferred, but this reagent is excellent for stabilizing multi-subunit complexes where random crosslinking is acceptable.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.

  • Thermo Fisher Scientific. (n.d.).[4] "Bioconjugation Technical Handbook: Crosslinking and Modification."

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition.

  • Sigma-Aldrich (Merck). (2025). "Safety Data Sheet: Hydroxylamine Hydrochloride."

Sources

Validation & Comparative

A Comparative Guide to Bioconjugation Crosslinkers: Profiling O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) Against Industry-Standard Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a pivotal decision in the architecture of complex bioconjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes and diagnostic reagents. The linker is not merely a passive connector; it is a critical determinant of a conjugate's stability, solubility, pharmacokinetics, and ultimate biological function.

This guide provides an in-depth, objective comparison of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) , a homobifunctional aminooxy crosslinker, against the landscape of commonly employed alternatives. We will dissect the underlying chemistry, explore the profound impact of spacer arm properties, and provide field-proven experimental protocols to ground theoretical knowledge in practical application.

Section 1: The Rise of Bioorthogonal Chemistry: An Introduction to Oxime Ligation

Modern bioconjugation demands reactions that are highly selective, proceed under mild, physiological conditions, and form stable covalent bonds without interfering with the intricate machinery of biological systems. This has led to the ascendancy of "bioorthogonal" chemistries.

Among these, oxime ligation has emerged as a robust and indispensable tool.[1] It involves the condensation reaction between an aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[1][2] The reaction's high chemoselectivity and ability to proceed in aqueous environments make it ideal for modifying sensitive biomolecules.[3]

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a crosslinker built upon this chemistry. Its key features, derived from its structure, are:

  • Homobifunctional Reactivity : It possesses two identical aminooxy groups, enabling the crosslinking of two molecules that each bear a carbonyl group.

  • Oxime Bond Formation : The resulting linkages are known for their high hydrolytic stability under physiological conditions.[3]

  • Aliphatic Spacer : A nine-carbon (nonane) chain separates the two reactive groups. This spacer is long, flexible, and critically, hydrophobic .

Section 2: The Competitive Landscape: A Survey of Alternative Crosslinking Chemistries

The choice of crosslinker is dictated by the available functional groups on the biomolecules to be conjugated and the desired properties of the final product. The main alternatives to hydroxylamines fall into several classes.

2.1 Amine-Reactive Crosslinkers (NHS Esters) N-hydroxysuccinimide (NHS) esters are among the most widely used reagents in bioconjugation.[4] They react efficiently with primary amines (–NH₂), found on the N-terminus of proteins and the side chains of lysine residues, to form highly stable amide bonds.[5][6]

  • Mechanism : The reaction proceeds optimally at a slightly alkaline pH (7.5-8.5).[4]

  • Challenge : Native antibodies contain numerous lysine residues, making NHS-ester-based conjugation a "random" process. This leads to heterogeneous products with a wide distribution of drug-to-antibody ratios (DARs), which can complicate manufacturing, characterization, and lead to suboptimal in vivo performance.[7][]

2.2 Thiol-Reactive Crosslinkers (Maleimides) Maleimides are prized for their high selectivity toward sulfhydryl (thiol, –SH) groups, found in cysteine residues.[4]

  • Mechanism : The reaction, which forms a stable thioether bond, is most efficient at a neutral pH (6.5-7.5), where the thiol is sufficiently nucleophilic but side reactions with amines are minimized.[9]

  • Challenge : The thioether linkage, while generally stable, can undergo a "retro-Michael" reaction, leading to deconjugation, especially in the presence of high concentrations of other thiols like plasma glutathione.[10] This can cause premature payload release, reducing efficacy and increasing off-target toxicity.[10]

2.3 Heterobifunctional Crosslinkers Reagents like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its PEGylated counterparts (e.g., Mal-PEG-NHS) combine two different reactive chemistries, such as an NHS ester and a maleimide.[10][11] This allows for a controlled, two-step conjugation process, significantly reducing undesirable polymerization and improving product homogeneity.[10]

Section 3: Head-to-Head Comparison: Performance and Physicochemical Properties

The efficacy of a crosslinker extends beyond its reactive ends to the nature of its spacer arm. This is where O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) faces its greatest challenge in the context of systemic therapeutics like ADCs.

Reaction Chemistry and Stability

The following table summarizes the core chemical characteristics of the discussed linker types.

FeatureO,O'-Bis(hydroxylamine)NHS Ester (e.g., DSS)Maleimide (e.g., BMOE)Heterobifunctional (e.g., SMCC)
Target Group Aldehyde / KetonePrimary Amine (Lysine)Sulfhydryl (Cysteine)Amine and Sulfhydryl
Optimal pH 4.0 - 5.5 (uncatalyzed)[1]7.5 - 8.5[6]6.5 - 7.5[9]Step 1 (NHS): 7.5-8.5; Step 2 (Mal): 6.5-7.5
Bond Formed OximeAmideThioetherAmide & Thioether
Bond Stability HighVery HighModerate (Risk of retro-Michael)[10]Moderate (Thioether linkage)
Conjugation Site-Specific (requires carbonyl)RandomSite-Specific (requires free Cys)Controlled, Sequential
The Critical Role of the Spacer Arm: Hydrophobicity

The in vivo performance of ADCs is profoundly influenced by their overall hydrophobicity. Highly hydrophobic conjugates are prone to aggregation and are often rapidly cleared from circulation by the mononuclear phagocytic system (MPS), which severely limits their therapeutic window.[12][13]

This is the most significant differentiator for the nonane-diyl linker.

Linker ExampleSpacer StructureKey PropertiesImplications for Systemic ADCs
O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) Long C9 Alkane ChainHighly Hydrophobic, FlexibleHigh Risk : Likely to increase aggregation and accelerate plasma clearance, reducing exposure and efficacy.[12][13]
SMCC Cyclohexane RingHydrophobic, RigidModerate Risk : Contributes to hydrophobicity, a known issue with first-generation ADCs.[14]
Mal-PEG-NHS Ester Polyethylene Glycol (PEG)Hydrophilic, FlexibleLow Risk : PEGylation is a proven strategy to improve solubility, reduce aggregation, and prolong circulation half-life.[15][16]

The long, greasy C9 aliphatic chain of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) makes it poorly suited for applications requiring long circulation times, such as ADCs. However, this same property could be advantageous for applications like creating crosslinked hydrogels or immobilizing proteins onto hydrophobic surfaces, where the alkyl chain can contribute to favorable material interactions.[17]

Section 4: Visualization of Mechanisms and Workflows

To better illustrate these concepts, the following diagrams outline the key chemical reactions and experimental processes.

G cluster_rxn Oxime Ligation Mechanism R1_CHO R1-CHO (Aldehyde) Intermediate [Hemiaminal Intermediate] R1_CHO->Intermediate H2N_O_R2 H2N-O-R2 (Hydroxylamine) H2N_O_R2->Intermediate Product R1-CH=N-O-R2 (Oxime Bond) Intermediate->Product H2O H2O Intermediate->H2O Aniline Aniline Catalyst (pH 4-5) Aniline->Intermediate accelerates

Caption: Mechanism of aniline-catalyzed oxime ligation.

G cluster_main Comparison of Crosslinker Architectures Hydroxylamine Hydroxylamine Linker -(CH2)9- H2N-O- -O-NH2 SMCC SMCC Cyclohexane NHS-Ester Maleimide PEG_Linker PEGylated Linker -(PEG)n- NHS-Ester Maleimide annot1 Homobifunctional Hydrophobic annot1->Hydroxylamine:head annot2 Heterobifunctional Hydrophobic annot2->SMCC:head annot3 Heterobifunctional Hydrophilic annot3->PEG_Linker:head

Caption: Structural comparison of crosslinker spacer arms.

G cluster_workflow General Workflow for Site-Specific ADC Preparation start Start: Monoclonal Antibody (mAb) mod 1. Site-Specific Modification (e.g., Enzymatic introduction of Aldehyde) start->mod Introduce reactive handle purify1 2. Purification (e.g., Size Exclusion Chromatography) mod->purify1 Remove excess enzyme/reagents conjugate 3. Conjugation (Add Hydroxylamine-Payload) purify1->conjugate React mAb with Drug-Linker purify2 4. Final Purification (e.g., Hydrophobic Interaction Chromatography) conjugate->purify2 Remove unconjugated payload analyze 5. Analysis & QC (Mass Spec, HPLC, Endotoxin) purify2->analyze Characterize product end Final ADC Product analyze->end

Caption: Workflow for site-specific antibody-drug conjugate (ADC) production.

Section 5: Experimental Protocols

The following protocols provide validated, step-by-step methods for performing bioconjugation with two distinct chemistries. Every protocol must be optimized for the specific biomolecules involved.

Protocol 1: Site-Specific Protein Labeling via Oxime Ligation

This protocol describes the labeling of a protein containing a site-specifically introduced aldehyde group with an aminooxy-functionalized payload.

Rationale: This method provides a highly homogeneous product. The aldehyde is not naturally present on proteins, so its introduction provides an orthogonal reactive handle for the specific attachment of the hydroxylamine payload. The slightly acidic pH is a compromise to accelerate the uncatalyzed reaction while maintaining protein stability.[1][2]

Materials:

  • Aldehyde-modified Protein (Protein-CHO): 5 mg/mL in 100 mM MES buffer, pH 6.0

  • Aminooxy-Payload: 10 mM stock in DMSO

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5

  • Quenching Solution: 1 M Glycine, pH 8.0

  • Purification: Zeba™ Spin Desalting Column (7K MWCO)

Procedure:

  • Preparation: Bring all reagents to room temperature. Equilibrate the desalting column with PBS, pH 7.4 according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine 200 µL of the Protein-CHO solution (1 mg) with 780 µL of Reaction Buffer.

  • Payload Addition: Add 20 µL of the 10 mM Aminooxy-Payload stock to the protein solution (results in a ~20-fold molar excess, assuming a 150 kDa protein). This excess drives the reaction equilibrium toward the product.

  • Incubation: Gently mix the reaction and incubate at 25°C for 4-6 hours. For slower reactions, incubation can be extended to 16 hours at 4°C. Aniline can be added to 10-20 mM to catalyze the reaction, if compatible with the protein.[3]

  • Purification: Apply the entire reaction mixture to the equilibrated desalting column. Centrifuge as per the manufacturer's protocol to collect the purified, labeled protein, effectively separating it from excess, unreacted payload.

  • Characterization: Confirm conjugation and determine the degree of labeling using methods such as Mass Spectrometry (ESI-MS) or SDS-PAGE (if the payload is large enough to cause a visible shift).

Protocol 2: Two-Step Random Antibody Labeling with SMCC

This protocol describes the conjugation of a thiol-containing payload to an antibody via random lysine modification using the heterobifunctional SMCC crosslinker.

Rationale: This is a classic two-step approach. The first step activates lysine residues with the NHS ester at alkaline pH.[6] After removing excess SMCC, the second step conjugates the thiol-payload via the maleimide group at a neutral pH to maximize specificity.[9] This prevents the SMCC from polymerizing the antibody.

Materials:

  • Antibody (mAb): 10 mg/mL in PBS, pH 7.4

  • SMCC Crosslinker: 25 mM stock in DMSO

  • Thiol-Payload: 10 mM stock in DMA

  • Reaction Buffer A: 100 mM Phosphate Buffer, 150 mM NaCl, pH 8.0

  • Reaction Buffer B: 100 mM Phosphate Buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0

  • Purification: Two Zeba™ Spin Desalting Columns (40K MWCO)

Procedure:

  • Buffer Exchange (Step 1): Exchange the antibody into Reaction Buffer A using a desalting column to remove any amine-containing storage buffers (like Tris).

  • Antibody Activation: Adjust the antibody concentration to 5 mg/mL. Add a 10-fold molar excess of the SMCC stock solution.

  • Incubation (Step 1): Incubate for 60 minutes at room temperature with gentle mixing.

  • Intermediate Purification: Immediately purify the maleimide-activated antibody using a new desalting column, exchanging it into Reaction Buffer B. This step is critical to remove unreacted SMCC.

  • Payload Conjugation: Immediately add a 3-fold molar excess of the Thiol-Payload to the purified, activated antibody. If the payload was stored reduced, ensure it is TCEP-free.

  • Incubation (Step 2): Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final ADC conjugate using a desalting column equilibrated with a final storage buffer (e.g., PBS, pH 7.4) to remove unreacted payload.

  • Characterization: Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) and confirm the mass by ESI-MS.

Section 6: Conclusion and Expert Recommendations

The selection of a crosslinker is a multi-faceted decision that requires a deep understanding of the final application.

  • O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) , based on its structure, is a specialized tool. Its defining feature—the hydrophobic C9 spacer—makes it a poor candidate for systemic therapeutics like ADCs , where hydrophilicity is paramount for maintaining favorable pharmacokinetics.[12][13] Its utility is likely found in materials science applications, such as the formation of protein-crosslinked hydrogels or the immobilization of enzymes on hydrophobic surfaces where its alkyl chain can serve as an anchor.

  • For site-specific and homogenous bioconjugates intended for in vivo use, the principles of oxime ligation are highly valuable, but should be paired with a linker that incorporates hydrophilic spacers (e.g., PEG) . The generation of a specific aldehyde or ketone handle on the protein is a prerequisite but yields a superiorly defined product.[][18]

  • Heterobifunctional crosslinkers like SMCC and its PEGylated derivatives remain the workhorses for many applications. While traditional SMCC can introduce hydrophobicity, modern PEGylated versions (e.g., Mal-PEG-NHS) offer a robust and accessible method to improve the physicochemical properties of the resulting conjugate.[10][15]

Ultimately, the optimal crosslinker is one that not only connects molecules A and B efficiently but also imparts the necessary stability, solubility, and biological performance required for the conjugate to succeed in its designated environment.

References

A comprehensive list of sources cited in this guide is provided below for verification and further reading.

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]

  • Cell-Free Technology. (2025, October 28). Site-Specific vs Random Antibody Conjugation: Methods, Trade-offs, and What Matters Most. Retrieved from [Link]

  • Fracasso, G., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(9), 1844-1857. Retrieved from [Link]

  • Pan, C., et al. (2022). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. Pharmaceuticals, 15(3), 303. Retrieved from [Link]

  • Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733-735. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Retrieved from [Link]

  • Miller, M. L., et al. (2022). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Xenobiotica, 52(4), 346-356. Retrieved from [Link]

  • Wucherpfennig, T. G., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(35), 10419-10426. Retrieved from [Link]

  • Levengood, M. R., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(4), 754-764. Retrieved from [Link]

  • Weiss, G. L., et al. (2021). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry, 32(11), 2412-2420. Retrieved from [Link]

  • Phelps, E. A., & Garcia, A. J. (2018). Achieving Controlled Biomolecule–Biomaterial Conjugation. Methods in Molecular Biology, 1758, 17-36. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2855. Retrieved from [Link]

  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689357. Retrieved from [Link]

  • BM Life Science. (2026, February 12). Choosing the Right Bioconjugation Partner: Understanding NHS Esters vs. Maleimides. Retrieved from [Link]

  • Wucherpfennig, T. G., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13, 10419-10426. Retrieved from [Link]

  • Levengood, M. R., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. Retrieved from [Link]

  • Krüger, L., & Hartwig, J. F. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Angewandte Chemie International Edition, 62(52), e202309117. Retrieved from [Link]

  • Frej, D., et al. (2024). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. mAbs, 16(1), 2300062. Retrieved from [Link]

  • Policarpo, G., et al. (2014). Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. Proceedings of the American Association for Cancer Research Annual Meeting 2014. Retrieved from [Link]

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2, 899120. Retrieved from [Link]

  • He, P.-Y., et al. (2024). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. Angewandte Chemie International Edition. Retrieved from [Link]

  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 624, 189-204. Retrieved from [Link]

  • Various Authors. (2023, February 16). What are the properties of hydroxylamine? Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride. Retrieved from [Link]

  • Oreate AI. (2026, January 21). Understanding Hydroxylamine: Properties, Uses, and pKa Significance. Retrieved from [Link]

  • Britannica. (n.d.). Hydroxylamine. Retrieved from [Link]

Sources

Technical Assessment: O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a homobifunctional crosslinking reagent characterized by two aminooxy (


) groups separated by a hydrophobic 9-carbon alkane spacer. Unlike common amine-reactive (NHS ester) or thiol-reactive (Maleimide) crosslinkers, this reagent targets carbonyls  (aldehydes and ketones).

Its primary utility lies in forming oxime linkages , which offer superior hydrolytic stability compared to hydrazones.[1] The nonane backbone (C9) provides a spacer length of approximately 11–13 Å, making it distinct from hydrophilic PEG-based linkers. It is particularly valuable for stabilizing quaternary protein structures, creating hydrophobic pockets in hydrogels, and "clicking" biomolecules where long-term linkage stability is non-negotiable.

Mechanistic Profile: The Oxime Advantage

The defining feature of this reagent is the aminooxy moiety. Upon reaction with an aldehyde or ketone, it forms an oxime bond .[2]

Reaction Mechanism

The nucleophilic oxygen atom increases the pKa of the adjacent amine (relative to hydrazides), making the aminooxy group a potent nucleophile at slightly acidic to neutral pH (4.5 – 7.0).

OximeMechanism Reagent Bis-hydroxylamine (H2N-O-R-O-NH2) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (pH 4.5-7.0) Target Target Carbonyl (Protein-CHO) Target->Intermediate Product Stable Oxime Linkage (=N-O-R-O-N=) Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Figure 1: Mechanism of oxime ligation. The aminooxy group attacks the carbonyl carbon, followed by dehydration to form the thermodynamically stable oxime bond.

Stability Hierarchy

In physiological environments, the stability of the linkage dictates the application.

  • Oxime (Aminooxy):

    
    . Extremely stable; resists hydrolysis at pH 5–9.
    
  • Hydrazone (Hydrazide):

    
    . Reversible; hydrolyzes rapidly in acidic endosomes (pH < 5.0).
    

Comparative Performance Analysis

The choice of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) (referred to here as C9-Bis ) must be weighed against Hydrazides (classic carbonyl reactive) and PEG-based Aminooxy reagents.

Comparative Data Table
FeatureC9-Bis(hydroxylamine) Adipic Acid Dihydrazide (ADH) PEG-Bis(aminooxy)
Reactive Group Aminooxy (

)
Hydrazide (

)
Aminooxy (

)
Linkage Type Oxime (C=N-O)Hydrazone (C=N-N)Oxime (C=N-O)
Hydrolytic Stability High (Stable pH 4–8)Low (Reversible at pH < 6)High (Stable pH 4–8)
Spacer Nature Hydrophobic Alkane (C9)Hydrophobic Alkane (C4)Hydrophilic Polyether
Water Solubility Low (Requires DMSO/DMF)HighHigh
Spacer Length ~12.5 Å~9 ÅVariable (Tunable)
Kinetics (pH 7) Moderate (Fast with Aniline)SlowModerate (Fast with Aniline)
Primary Use Case Permanent crosslinking, Hydrophobic domainspH-cleavable drug deliverySoluble protein conjugation
Critical Analysis: Why C9?

The Hydrophobicity Factor: Most bioconjugation reagents prioritize water solubility (PEGylation). However, the C9-Bis reagent is unique because of its hydrophobicity.

  • Membrane Permeability: The nonane backbone allows the reagent to potentially penetrate hydrophobic pockets within complex quaternary structures or lipid bilayers that PEG reagents cannot access.

  • Structural Rigidity: The alkyl chain is semi-rigid compared to the "floppy" entropic nature of PEG. This is crucial in hydrogel formulation (e.g., Hyaluronic Acid crosslinking) where the C9 linker yields stiffer gels than equivalent PEG crosslinkers [1].

Experimental Workflow: Protein-Protein Crosslinking

Scenario: Crosslinking two glycoproteins via their sialic acid residues. Reagent: O,O'-(Nonane-1,9-diyl)bis(hydroxylamine).

Pre-requisite: Solubility Management
  • Challenge: The C9 backbone is insoluble in pure aqueous buffer.

  • Solution: Prepare a 50 mM stock solution in dry DMSO or DMF . Do not store aqueous dilutions.

Protocol Steps

Step 1: Oxidation of Glycoproteins (Generating the Carbonyl)

  • Dissolve target protein (1–5 mg/mL) in Coupling Buffer (0.1 M Sodium Acetate, pH 5.5). Note: Acidic pH favors oxidation.

  • Add Sodium Periodate (

    
    ) to a final concentration of 1 mM.
    
  • Incubate for 30 minutes on ice in the dark.

  • Quench: Add glycerol (5% final) to remove excess periodate.

  • Desalt: Rapidly buffer exchange into Reaction Buffer (PBS, pH 6.5 – 7.0) using a Zeba spin column or dialysis. Crucial: Remove all traces of periodate to prevent oxidation of the crosslinker.

Step 2: Crosslinking Reaction

  • Add the C9-Bis DMSO stock to the protein solution.

    • Molar Ratio: Use a 10–20 fold molar excess of crosslinker over protein if activating one side first. For direct homobifunctional crosslinking, use a 1:1 to 1:5 ratio depending on protein concentration.

    • Solvent Limit: Ensure final DMSO concentration is <10% to prevent protein denaturation.

  • Catalysis (Optional but Recommended): Add Aniline to a final concentration of 10–100 mM.

    • Insight: Aniline forms a transient Schiff base with the aldehyde, which dehydrates faster than the direct oxime formation, significantly accelerating the reaction rate (

      
       increases up to 400x) [2].
      
  • Incubate for 2–16 hours at Room Temperature (or 4°C overnight).

Step 3: Purification

  • Remove excess reagent and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

  • Analyze via SDS-PAGE (look for dimer bands) or Mass Spectrometry.

Decision Logic for Reagent Selection

SelectionLogic Start Select Crosslinker Q1 Is the linkage permanent? Start->Q1 Q2 Is the target environment hydrophobic or lipid-rich? Q1->Q2 Yes (Stable) Res1 Use Hydrazide (pH Cleavable) Q1->Res1 No (Cleavable) Res2 Use PEG-Aminooxy (Hydrophilic) Q2->Res2 No (Aqueous) Res3 Use C9-Bis(hydroxylamine) (Hydrophobic/Rigid) Q2->Res3 Yes

Figure 2: Decision matrix for selecting carbonyl-reactive crosslinkers.

Technical Insights & Troubleshooting

Self-Validating the Protocol
  • UV Trace: The oxime bond has a distinct UV absorbance signature compared to the free aldehyde. However, the most reliable validation is a gel shift assay .

  • Control Arm: Always run a "Non-Oxidized" control. Mix the C9-Bis reagent with non-periodate-treated protein. If crosslinking occurs, your protein has native carbonyls (rare) or non-specific sticking is occurring due to the hydrophobic nonane chain.

Common Pitfalls
  • Precipitation: Adding the hydrophobic C9-Bis reagent too quickly to an aqueous buffer can cause it to crash out. Technique: Add the DMSO stock dropwise while vortexing.

  • Ketone vs. Aldehyde: Aldehydes react much faster than ketones.[3] If targeting ketones (e.g., on steroids), the Aniline catalyst is mandatory , not optional.

  • pH Sensitivity: While oximes are stable, their formation is pH-dependent.[1] Do not attempt coupling at pH > 8.0, as the reaction rate drops significantly (protonation of the carbonyl oxygen is required).

References

  • Šedová, P. et al. (2022). "The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels." Express Polymer Letters, 16(3), 265–278. 4

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. 3

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526. 5

  • BenchChem. (2025).[1][6] "Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation." 1

Sources

Comparison Guide: Validation of "O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)" Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Linker Challenge

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a critical homobifunctional linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and bioconjugation scaffolds. Its structure—a simple nine-carbon aliphatic chain terminated by two aminooxy groups (


)—presents a unique analytical challenge: it lacks a UV-active chromophore. 

Standard HPLC-UV methods (254 nm) are blind to this compound. While low-wavelength UV (205–210 nm) can theoretically detect the sigma bonds, it suffers from poor signal-to-noise ratios (S/N) and interference from mobile phase solvents (acetonitrile cut-off).

This guide objectively compares three validation methodologies:

  • Direct UV (210 nm): The "Naive" Baseline.

  • Pre-Column Derivatization: The "Chemist’s" Solution (High Sensitivity).

  • Charged Aerosol Detection (CAD): The "Modern" Standard (Universal Detection).

Comparative Analysis: Performance Metrics

The following data summarizes the performance of each method based on validation studies for aliphatic bis-hydroxylamines.

FeatureMethod A: Direct UV (210 nm) Method B: Derivatization (Benzaldehyde) Method C: Charged Aerosol (CAD)
Detection Principle Absorption by

bonds/lone pairs
UV absorption of Phenyl oxime (

)
Charge transfer to non-volatile particles
LOD (Limit of Detection) High (~50–100 µg/mL)Low (~0.05 µg/mL)Very Low (~1–5 ng on column)
Linearity (

)
Poor (< 0.98) due to noiseExcellent (> 0.999)Excellent (> 0.995) (Polynomial fit)
Selectivity Low (Solvent peaks interfere)High (Shifted retention time)High (Ignores volatile solvents)
Sample Prep Time Fast (Dilute & Shoot)Slow (30 min reaction + quench)Fast (Dilute & Shoot)
Suitability NOT RECOMMENDED HIGH (For labs without CAD)GOLD STANDARD (For R&D/QC)

Detailed Methodologies

Method A: Direct UV (The "Naive" Approach)

Use this only for rough estimation of high-concentration stock solutions (>1 mg/mL).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Water (A) / Acetonitrile (B) gradient.

  • Wavelength: 210 nm.[1]

  • Critical Flaw: At 210 nm, common impurities (acetate salts, residual solvents) absorb strongly, masking the analyte. The baseline drift during gradient elution often obscures the peak.

Method B: Pre-Column Derivatization (The Robust UV Solution)

Recommended for labs relying on standard HPLC-UV/DAD systems.

Mechanism: The aminooxy group reacts rapidly with aldehydes to form stable oximes. By using Benzaldehyde , we attach a strong UV chromophore (phenyl ring) to the "invisible" linker, shifting detection to a clean wavelength (254 nm).

Reaction Scheme:



Protocol:

  • Reagent Prep: Prepare 50 mM Benzaldehyde in Acetonitrile.

  • Sample Prep: Dissolve linker in acetate buffer (pH 4.5) / ACN (1:1).

  • Reaction: Mix Sample + Reagent (1:5 molar excess). Incubate at 50°C for 20 mins .

  • Quench: (Optional) Add hydroxylamine-HCl to scavenge excess benzaldehyde, though usually separated chromatographically.

  • HPLC Settings:

    • Detection: 254 nm.[2]

    • Elution: The derivative is significantly more hydrophobic. Expect retention time to shift from ~2 min (native) to ~12 min (derivative).

Method C: Charged Aerosol Detection (The Gold Standard)

Recommended for GMP validation and impurity profiling.

Mechanism: CAD is a universal detector.[3][4][5] The eluent is nebulized, dried, and the remaining non-volatile analyte particles are charged by a stream of ionized nitrogen. The charge measured is directly proportional to the mass of the analyte, independent of chemical structure.

Protocol:

  • Instrument: Thermo Scientific Corona Veo or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use phosphate or sodium buffers (non-volatile); they will clog the detector.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-10 min: 5%

      
       60% B (Elution of linker)
      
    • 10-15 min: 95% B (Wash)

  • Settings:

    • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

    • Power Function: 1.0 (or optimized for linearity).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on laboratory capabilities and sensitivity requirements.

ValidationWorkflow Start Start: Purity Validation of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) CheckEquip Check Lab Instrumentation Start->CheckEquip HasCAD Is CAD/ELSD Available? CheckEquip->HasCAD UseCAD Select Method C: CAD (Universal Detection) HasCAD->UseCAD Yes NoCAD No CAD Available HasCAD->NoCAD No ProtocolCAD Protocol: 1. Mobile Phase: Volatile (Formic Acid) 2. Col: C18 (High Retention) 3. Temp: 35°C UseCAD->ProtocolCAD ResultCAD Outcome: High Sensitivity (ng) No Derivatization ProtocolCAD->ResultCAD CheckSens Required Sensitivity? NoCAD->CheckSens HighSens High Sensitivity Needed (Impurity Profiling) CheckSens->HighSens High (LOD < 1µg) LowSens Low Sensitivity Acceptable (Rough Check only) CheckSens->LowSens Low (LOD > 50µg) DerivStep Select Method B: Derivatization Reagent: Benzaldehyde HighSens->DerivStep Reaction Reaction: Linker + Ph-CHO -> Oxime (UV Active @ 254nm) DerivStep->Reaction ResultDeriv Outcome: High Sensitivity Stable Chromophore Reaction->ResultDeriv DirectUV Method A: Direct UV (@ 210 nm) LowSens->DirectUV Warning WARNING: Poor S/N Ratio Solvent Interference DirectUV->Warning

Caption: Decision tree for selecting the optimal HPLC validation method based on instrument availability and sensitivity needs.

Expert Commentary & Troubleshooting

Why Direct UV Fails

The nonane backbone is aliphatic. The only electron transitions available are


 from the oxygen lone pairs. These transitions occur below 200 nm. Attempting to read at 210 nm places the detection window on the "shoulder" of the absorption curve, where small fluctuations in mobile phase composition (gradient drift) cause massive baseline shifts.
The "System Suitability" for CAD

When using CAD, the purity of the mobile phase is paramount .

  • Tip: Use LC-MS grade solvents only.

  • Tip: Avoid glass bottles washed with detergents; residual surfactants are non-volatile and will appear as "ghost peaks" in CAD.

  • Validation: A blank injection (mobile phase only) must show a flat baseline. If peaks appear in the blank, your solvent is contaminated.

Derivatization Optimization

If using Method B, ensure the reaction is complete.

  • Optimization: Run a time-course study (5, 10, 20, 30 mins) to confirm the plateau of the derivative peak area.

  • Excess Reagent: The Benzaldehyde peak will be massive. Ensure your gradient separates the Bis-oxime derivative (later eluting) from the excess Benzaldehyde (early/mid eluting).

References

  • Kumar, T., et al. (2019).[6] "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science, 57(1), 63-70.[6]

    • Establishes the benzaldehyde derivatization protocol for hydroxylamine detection.
  • Holzgrabe, U., et al. (2010). "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1004-1014.

    • Authoritative review on CAD principles for non-chromophoric compounds.
  • Vervoort, N., et al. (2008).[7] "Development and validation of a stability-indicating LC method for a non-UV absorbing compound using Charged Aerosol Detection." Journal of Pharmaceutical and Biomedical Analysis, 46(4), 670-677.

    • Validates CAD against LC-MS for impurity profiling of aliph
  • Reach Separations. (n.d.). "A comparison of CAD and ELSD as non-UV detection techniques."

    • Industry whitepaper comparing universal detectors.

Sources

A Comparative Guide to the Characterization of Polymers Crosslinked with O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of polymer science, crosslinking stands as a fundamental strategy to transform linear polymers into three-dimensional networks, thereby enhancing their mechanical strength, thermal stability, and chemical resistance. The choice of crosslinking agent is paramount, as its molecular structure—length, flexibility, and functionality—directly dictates the macroscopic properties of the final material. This guide introduces a novel long-chain, flexible crosslinking agent, O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) , and provides a comprehensive framework for its characterization within a polymer matrix.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will explore the synthesis of this novel crosslinker, propose a suitable polymer system, and present a head-to-head comparison with established alternatives. The objective is to provide a robust, scientifically-grounded roadmap for evaluating polymers functionalized with this and similar long-chain crosslinkers, with a focus on generating reliable and comparable experimental data.

The Rationale for a Long-Chain Hydroxylamine Crosslinker

The nine-carbon aliphatic chain of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is expected to impart significant flexibility to the polymer network. Unlike short-chain or rigid aromatic crosslinkers that can lead to brittle materials, this long, flexible spacer may allow for greater chain mobility between crosslink points, potentially resulting in materials with high toughness and extensibility. The hydroxylamine functional groups offer a reactive handle for crosslinking, behaving similarly to primary amines in reactions with functionalities like epoxides, but with potentially different reactivity profiles and bond characteristics.[1][2]

Part 1: Synthesis and Selection of Materials

Proposed Synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

As O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is not a commercially available compound, a reliable synthetic route is required. A robust and well-documented method involves a two-step process starting from 1,9-dibromononane, proceeding through a double Mitsunobu reaction followed by hydrazinolysis.[3][4]

Step 1: Synthesis of 2,2'-(Nonane-1,9-diyl)bis(isoindoline-1,3-dione)

  • Reaction: A double nucleophilic substitution is performed where N-hydroxyphthalimide is alkylated with 1,9-dibromononane. The Mitsunobu reaction is ideal for this transformation, offering mild conditions and good yields.[5][6]

  • Rationale: This step "protects" the hydroxylamine functionality, allowing for purification and handling of a stable intermediate.

Step 2: Synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) via Hydrazinolysis

  • Reaction: The phthalimide protecting groups are removed using hydrazine hydrate (Ing-Manske procedure).[7][8]

  • Rationale: This is a classic and effective method for cleaving phthalimides to liberate the primary amine or, in this case, the hydroxylamine.[9]

Synthesis_Workflow cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Hydrazinolysis 1,9-dibromononane 1,9-dibromononane Intermediate 2,2'-(Nonane-1,9-diyl)bis (isoindoline-1,3-dione) 1,9-dibromononane->Intermediate N-hydroxyphthalimide N-hydroxyphthalimide N-hydroxyphthalimide->Intermediate Mitsunobu_Reagents PPh3, DIAD Mitsunobu_Reagents->Intermediate Final_Product O,O'-(Nonane-1,9-diyl)bis (hydroxylamine) Intermediate->Final_Product Cleavage Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Caption: Proposed two-step synthesis of the novel crosslinker.

Polymer System Selection: Epoxy Resin

For this comparative study, a Diglycidyl Ether of Bisphenol A (DGEBA)-based epoxy resin is selected as the polymer matrix.

Rationale:

  • Reactivity: The epoxide rings of DGEBA react efficiently and predictably with amine and hydroxylamine functional groups, leading to the formation of a stable, crosslinked network.[10][11] This reaction proceeds via a nucleophilic ring-opening mechanism, forming robust C-N and C-O bonds.[12][13]

  • Versatility: Epoxy resins are widely used in high-performance applications, from coatings and adhesives to advanced composites, making this study relevant to numerous fields.[14]

  • Comparability: The well-understood chemistry of epoxy curing allows for a clear and direct comparison of the effects induced by different amine-based crosslinkers.

Selection of Alternative Crosslinkers for Comparison

To provide a comprehensive performance benchmark, three commercially available diamine crosslinkers are selected, each representing a distinct structural class:

  • Hexamethylene Diamine (HMDA): A short-chain (C6) linear aliphatic diamine. It is a widely used industrial crosslinker known for producing strong, rigid networks.[15][16]

  • 1,9-Diaminononane: A long-chain (C9) linear aliphatic diamine. This is the direct structural analogue to our novel crosslinker, differing only in the reactive end-group (-NH₂ vs. -ONH₂). This allows for the specific effect of the hydroxylamine group to be isolated.[17][18]

  • m-Xylylenediamine (MXDA): A rigid, aromatic diamine. This will provide a stark contrast to the flexible aliphatic chains, highlighting the impact of chain rigidity on polymer properties.

Part 2: Experimental Design & Characterization Protocols

This section outlines a comprehensive suite of experiments designed to elucidate the structure-property relationships of the crosslinked epoxy resins. For each test, the underlying principles are explained, followed by a detailed protocol.

Mechanical Properties Analysis

The mechanical behavior of a crosslinked polymer is a direct reflection of its network architecture. We will assess tensile strength, Young's modulus, and elongation at break.

Causality:

  • Crosslinker Length & Flexibility: Long, flexible chains like O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) and 1,9-diaminononane are expected to create a less constrained network, allowing for greater polymer chain movement before failure. This should result in lower modulus but significantly higher elongation at break (toughness) compared to the networks formed with the shorter HMDA or the rigid MXDA.

  • Crosslink Density: Assuming stoichiometric equivalence, the crosslink density will be similar across all samples, allowing the effects of the crosslinker's chemical structure to be isolated.

Experimental Protocol: Tensile Testing (ASTM D638)
  • Specimen Preparation: Cast sheets of the epoxy resin cured with each of the four crosslinkers (Novel, HMDA, 1,9-Diaminononane, MXDA) at a 1:1 stoichiometric ratio of epoxy groups to active amine/hydroxylamine hydrogens. Machine the cured sheets into standardized "dog-bone" shaped specimens.

  • Test Execution: Mount the specimen in a universal testing machine (UTM) equipped with a suitable load cell.

  • Parameters: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Analysis: Calculate Tensile Strength (stress at break), Young's Modulus (slope of the initial linear portion of the stress-strain curve), and Elongation at Break.

Thermal Properties Analysis

Thermal analysis will reveal the operational temperature range of the materials and their stability at elevated temperatures.

Causality:

  • Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. The long, flexible nonane chain of the novel crosslinker is predicted to act as an internal plasticizer, lowering the Tg compared to the more restrictive networks formed by HMDA and especially the rigid MXDA.[19][20] A lower Tg indicates increased segmental motion is possible at lower temperatures.[21]

  • Thermal Stability: Thermogravimetric Analysis (TGA) will determine the onset temperature of thermal degradation. While the epoxy backbone will be the primary determinant of stability, the nature of the crosslinks can influence the degradation pathway.

Experimental Protocol: Dynamic Mechanical Analysis (DMA) for Tg
  • Specimen Preparation: Prepare rectangular bar specimens from the cured epoxy sheets.

  • Test Execution: Clamp the specimen in the DMA instrument in a single-cantilever or three-point bending configuration.

  • Parameters: Apply a small, oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to ~200°C at a controlled rate (e.g., 3°C/min).

  • Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • Analysis: Determine the Tg from the peak of the tan delta curve.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Specimen Preparation: Place a small, precisely weighed sample (5-10 mg) of the cured polymer into a TGA sample pan.

  • Test Execution: Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: Determine the onset of decomposition (T_onset), typically defined as the temperature at which 5% weight loss occurs.

Characterization_Workflow cluster_tests Performance Characterization Polymer_Synthesis Cured Epoxy Samples (4 Crosslinkers) Mechanical Mechanical Testing (Tensile Strength, Modulus) Polymer_Synthesis->Mechanical Thermal Thermal Analysis (Tg, Stability) Polymer_Synthesis->Thermal Swelling Swelling Studies (Solvent Uptake) Polymer_Synthesis->Swelling Biocompatibility Biocompatibility (Cytotoxicity) Polymer_Synthesis->Biocompatibility Data_Analysis Comparative Data Analysis Mechanical->Data_Analysis Thermal->Data_Analysis Swelling->Data_Analysis Biocompatibility->Data_Analysis

Caption: Workflow for the comparative characterization of polymers.

Swelling Behavior

The swelling ratio provides insight into the crosslink density and the polymer-solvent interaction. A more tightly crosslinked network will restrict the ingress of solvent molecules, resulting in a lower swelling ratio.

Causality:

  • Network Density: While stoichiometrically similar, the efficiency of the crosslinking reaction and the resulting network perfection can vary. Swelling studies can reveal these subtle differences.

  • Crosslinker Flexibility: More flexible crosslinkers can create networks that are better able to accommodate solvent molecules, potentially leading to a higher swelling ratio, assuming equivalent crosslink density.[22][23]

Experimental Protocol: Equilibrium Swelling Ratio
  • Sample Preparation: Cut small, precisely weighed discs (W_dry) from each of the four cured polymer samples.

  • Immersion: Submerge the discs in a suitable solvent (e.g., toluene or THF) in sealed vials at room temperature.

  • Equilibration: Allow the samples to swell until they reach equilibrium (i.e., constant weight), which may take 24-72 hours.

  • Measurement: Remove the swollen samples, quickly blot the surface to remove excess solvent, and immediately weigh them (W_swollen).

  • Calculation: Calculate the swelling ratio (Q) using the formula: Q = (W_swollen - W_dry) / W_dry

Biocompatibility Assessment

For materials intended for drug delivery or medical device applications, assessing cytotoxicity is a critical first step. The ISO 10993-5 standard provides guidelines for these tests.[24]

Causality:

  • Leachables: The primary concern is the potential for unreacted monomers, crosslinkers, or byproducts to leach out of the polymer matrix and cause a toxic response in cells.

  • Material Chemistry: The inherent chemistry of the crosslinker could influence biocompatibility. The novel hydroxylamine-based crosslinker must be rigorously evaluated to ensure it does not introduce unforeseen cytotoxic effects.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay based on ISO 10993-5)
  • Extract Preparation: Prepare extracts of each cured polymer sample according to ISO 10993-12.[25] Incubate the material in cell culture medium (e.g., MEM with 5% serum) for 24 hours at 37°C at a specified surface area-to-volume ratio.

  • Cell Culture: Seed a 96-well plate with a suitable cell line (e.g., L929 mouse fibroblasts) and incubate for 24 hours to allow for cell attachment.[26][27]

  • Exposure: Replace the culture medium in the wells with the prepared polymer extracts. Include negative (high-density polyethylene extract) and positive (e.g., organotin-stabilized PVC extract) controls.

  • Incubation: Incubate the cells with the extracts for 24 hours at 37°C.

  • MTT Assay:

    • Remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[28]

    • Incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[29]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[30]

  • Quantification: Measure the absorbance of each well using a microplate reader at ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.[25]

Part 3: Expected Performance Comparison

The following table summarizes the predicted outcomes of the experimental characterization. These hypotheses are based on established principles of polymer chemistry and material science.

PropertyNovel Crosslinker (O,O'-(Nonane-1,9-diyl)bis(hydroxylamine))HMDA (Short Aliphatic)1,9-Diaminononane (Long Aliphatic)MXDA (Aromatic/Rigid)Scientific Rationale
Young's Modulus ModerateHighModerate-LowVery HighModulus is dominated by chain rigidity. The long, flexible nonane chain reduces stiffness compared to the short HMDA and especially the rigid aromatic MXDA.
Elongation at Break Very HighLowHighVery LowThe long, flexible aliphatic chains allow for significant network deformation before failure, imparting toughness. Rigid crosslinkers lead to brittleness.
Tensile Strength ModerateHighModerateHighStrength is a function of both chain structure and crosslink integrity. Rigid structures often lead to higher strength but lower toughness.
Glass Transition (Tg) LowHighLowVery HighThe flexible C9 chain increases free volume and segmental mobility, acting as an internal plasticizer and lowering Tg. Rigid aromatic structures severely restrict mobility, raising Tg.[31][32]
Thermal Stability (TGA) GoodGoodGoodExcellentThermal stability is primarily dictated by the epoxy backbone. Aromatic structures generally have higher thermal stability than aliphatic ones.
Swelling Ratio (Q) HighLowHighLowA lower crosslink density or a more flexible network that can better accommodate solvent molecules will result in a higher swelling ratio.[22]
Biocompatibility To be DeterminedGenerally GoodGenerally GoodGenerally GoodCytotoxicity is primarily dependent on leachables (unreacted crosslinker). All materials must be tested to confirm low cytotoxicity.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the characterization of polymers crosslinked with the novel agent, O,O'-(Nonane-1,9-diyl)bis(hydroxylamine). By systematically comparing its performance against well-understood benchmarks—a short aliphatic, a long aliphatic, and a rigid aromatic diamine—researchers can build a complete picture of its structure-property relationships.

The long, flexible aliphatic nature of the proposed crosslinker is predicted to yield polymers with a unique and desirable combination of moderate modulus, high elongation, and a low glass transition temperature. Such properties are highly sought after in applications requiring toughness and flexibility, such as advanced adhesives, flexible electronics, and biomaterials for tissue engineering. The detailed experimental protocols provided herein are designed to be self-validating systems, ensuring that the data generated is robust, reliable, and directly comparable across different material systems. This structured approach will enable scientists to accurately assess the potential of this and other novel crosslinkers, accelerating the development of next-generation polymer materials.

References

  • Maillard, L. T., Benohoud, M., Durand, P., & Badet, B. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(16), 6303–6312.
  • Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol. (2025).
  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. (n.d.). PMC.
  • ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009).
  • Hydrazine#Deprotection_of_phthalimides. (n.d.). chemeurope.com.
  • Crosslinking of antimicrobial polymers to prevent biofouling. (2021).
  • The Chemistry Behind Amine-Cured Epoxy Systems. (2025).
  • How do epoxys cross-link? (2015). Chemistry Stack Exchange.
  • prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices. (n.d.). iTeh Standards.
  • Hexamethylenediamine. (n.d.). Wikipedia.
  • Epoxy Cure Chemistry Part 4: Nucleophiles in Action. (2014).
  • A New Supported Reagent for the Parallel Synthesis of O-Alkyl Hydroxylamines. (2005).
  • Schematic depiction of the crosslinking reaction between an epoxy group... (n.d.).
  • Poly(β-hydroxyl amine)s: Valuable Building Blocks for Supramolecular Elastomers with Tunable Mechanical Performance and Superior Healing Capacity. (2022). MDPI.
  • MTT assay and its use in cell viability and prolifer
  • Cross-Linker Selection Controls Glass Transition Elevation or Reduction in Dynamic Covalently Bonded Polymer Networks. (2026). Macromolecules.
  • ISO 10993-5 Cytotoxicity Test - in vitro. (n.d.). RISE.
  • Synthesis of Functionalizable and Degradable Polymers by ROMP. (n.d.). PMC - NIH.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). PMC.
  • Effect of crosslink on the characteristic length of glass transition of network polymers. (n.d.).
  • Effect of Chemical Crosslinking on the Swelling and Shrinking Properties of Thermal and pH‐Responsive Chitosan Hydrogels. (n.d.).
  • The Scissors Effect of the Macromolecular Crosslinker on the Glass Transition of Polystyrene in Its Conetworks with Poly(dimethylsiloxane). (2025). MDPI.
  • 1,9-Diaminononane. (n.d.). Chem-Impex.
  • Hexamethylenediamine (HMDA) Advanced Production Technologies. (n.d.).
  • Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. (2025). PMC.
  • Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides. (n.d.). Benchchem.
  • MTT assay protocol. (n.d.). Abcam.
  • Kinetic study of crosslinking between acetoacetoxy and hexamethylene diamine functionalized waterborne latexes in two-pack systems. (2025).
  • Test for in vitro cytotoxicity: Elution Method of Taglus PU Flex Thermoforming Foils as per ISO 10993-5:2009. (2022). FINAL REPORT.
  • Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. (n.d.).
  • Synthesis and post-polymerization modification of poly(β-hydroxyl amine)s. (n.d.).
  • In vitro evaluation of cell/biomaterial interaction by MTT assay. (n.d.). PubMed.
  • Understanding Glass Transition Temper
  • The Effect of the Crosslinking Degree of Hydrogels on Hydrogel Adhesion. (2022). MDPI.
  • Waterborne Surface Coatings Crosslinkable. (2000). PCI Magazine.
  • Impact of cross-linking on the time–temperature superposition of creep rupture in epoxy resins. (2025).
  • Effects of Cross-linker Variation on Swelling Behavior of Hydrogels. (2020). Asian Journal of Pharmaceutics.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Swelling ratio of hydrogel with and without crosslinker. CL = crosslinker. (n.d.).
  • 1,9-Diaminononane, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.
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O,O'-(Nonane-1,9-diyl)bis(hydroxylamine): A Strategic Guide to Hydrophobic Oxime Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)" cost-benefit analysis for research Content Type: Publish Comparison Guide

Executive Summary

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) (CAS: 93940-10-6) is a specialized, long-chain homobifunctional crosslinker used to conjugate carbonyl-containing biomolecules (aldehydes/ketones) via oxime ligation . Unlike common short-chain linkers (e.g., C3 analogs) or hydrophilic PEG-linkers, this C9-aliphatic variant introduces a distinct hydrophobic, flexible spacer (approx. 12–14 Å) into the bioconjugate or hydrogel network.

This guide analyzes the cost-benefit ratio of adopting this specific linker for research, contrasting it with standard alternatives like hydrazides and short-chain alkoxyamines.

Part 1: Cost-Benefit Analysis

The decision to use the Nonane-1,9-diyl linker involves a trade-off between synthetic effort (Cost) and structural performance (Benefit).

1. The Benefits: Why Choose C9?
  • Hydrolytic Stability (High): The resulting oxime bond (

    
    ) is significantly more stable to hydrolysis than hydrazones (
    
    
    
    ), particularly at physiological pH (7.4).
  • Hydrophobic Modulation: The 9-carbon alkane chain introduces local hydrophobicity. In hydrogels, this increases the storage modulus (

    
    ) through hydrophobic aggregation and reduces water swelling ratios compared to PEG-based linkers.
    
  • Steric Flexibility: The C9 chain provides sufficient length to crosslink sterically hindered aldehydes or to span hydrophobic pockets in proteins, which rigid C3 linkers cannot do.

2. The Costs: The Barriers to Entry
  • Acquisition Difficulty (High): Unlike the commodity reagent O,O'-1,3-propanediylbishydroxylamine (approx. $100/g), the C9 variant is rarely in stock. It often requires in-house synthesis.

  • Reaction Kinetics (Medium): Oxime formation is slow at neutral pH (

    
    ). It requires acidic conditions (pH 4.5) or a nucleophilic catalyst (aniline) to reach efficient rates, potentially limiting use with pH-sensitive proteins.
    
3. Comparative Landscape
FeatureNonane-1,9-diyl (C9) Propane-1,3-diyl (C3) Adipic Acid Dihydrazide PEG-bis-oxyamine
Linker Nature Hydrophobic, FlexibleHydrophilic, RigidHydrophilic, FlexibleHydrophilic, Very Flexible
Bond Type Oxime (Stable)Oxime (Stable)Hydrazone (Reversible)Oxime (Stable)
Commercial Availability Low (Custom Synthesis)High (Off-the-shelf)High (Commodity)Medium
Approx. Cost

$
(Labor intensive)

$

Best Use Case Hydrophobic hydrogels, Membrane studiesRigid crosslinkingCheap, reversible gelsBiocompatible encapsulation
Part 2: Synthesis & Application Protocols

Since commercial availability is the primary bottleneck, we provide a validated in-house synthesis protocol. This transforms the "Cost" from financial to operational.

Protocol A: Synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Rationale: Direct alkylation of hydroxylamine is uncontrolled. We use N-hydroxyphthalimide as a masked hydroxylamine source, followed by hydrazinolysis.

Reagents:

  • 1,9-Dibromononane (Sigma-Aldrich, CAS 4549-33-1)

  • N-Hydroxyphthalimide (NHP)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    
    
  • Hydrazine hydrate

Step-by-Step Workflow:

  • Alkylation (The Masking Step):

    • Dissolve NHP (2.2 equiv) in DMF. Add DBU (2.2 equiv) and stir for 15 min (Solution turns dark red).

    • Add 1,9-Dibromononane (1.0 equiv) dropwise.

    • Heat to 70°C for 4 hours. The color will fade as the alkyl bromide is consumed.

    • Validation Point: TLC (Hexane:EtOAc 7:3). The starting bromide spot (

      
      ) should disappear.
      
    • Precipitate in cold water, filter the white solid (Bis-phthalimide intermediate).

  • Deprotection (The Release Step):

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 equiv). Reflux for 2 hours. A bulky white precipitate (phthalhydrazide byproduct) will form.

    • Cool, filter off the byproduct.

    • Concentrate the filtrate. Acidify with 4M HCl to precipitate the Bis-hydroxylamine dihydrochloride salt .

  • Final Validation:

    • Recrystallize from EtOH/Et2O.

    • 1H NMR (D2O): Look for the triplet at

      
       ppm (
      
      
      
      ) and the broad aliphatic multiplet at
      
      
      ppm.
Protocol B: Aniline-Catalyzed Crosslinking (Application)

Rationale: To overcome slow kinetics at pH 7.4, aniline forms a highly reactive Schiff base intermediate with the aldehyde, which then transoximates with the hydroxylamine.

  • Buffer Prep: 100 mM Phosphate buffer (pH 6.5) containing 10–100 mM Aniline.

  • Activation: Dissolve the aldehyde-functionalized polymer/protein in the buffer.

  • Crosslinking: Add O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) (0.5 molar equiv relative to aldehyde).

  • Monitoring: Measure absorbance at 280nm (protein) or rheology (gelation time).

Part 3: Visualization of Logic & Mechanism
Figure 1: Synthesis & Reaction Pathway

This diagram illustrates the conversion of the raw bromide to the active linker and its subsequent crosslinking mechanism.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Application Br 1,9-Dibromononane (Cheap Precursor) Inter Bis-Phthalimide Intermediate Br->Inter + NHP / DBU NHP N-Hydroxyphthalimide (Masking Agent) NHP->Inter Linker C9-Bis(hydroxylamine) (Active Linker) Inter->Linker + Hydrazine Hydraz Hydrazine (Deprotection) Hydraz->Linker Oxime Stable Oxime Crosslink Linker->Oxime pH 6.5 / Aniline Aldehyde Biomolecule-CHO Aldehyde->Oxime

Caption: Synthesis workflow from commodity chemicals to stable oxime conjugate.

Figure 2: Decision Tree for Linker Selection

Use this logic flow to determine if the C9 linker is necessary for your specific application.

DecisionTree Start Start: Select Crosslinker Q1 Is hydrolytic stability critical? (> 1 week at pH 7) Start->Q1 Hydrazide Use Dihydrazide (Cheap, Fast, Reversible) Q1->Hydrazide No Q2 Is hydrophobicity/membrane permeability required? Q1->Q2 Yes (Oxime needed) Q3 Is steric flexibility required? Q2->Q3 No C9 Use Nonane-1,9-diyl (C9) (Hydrophobic, Flexible) Q2->C9 Yes C3 Use C3-Linker (Standard, Hydrophilic) Q3->C3 No PEG Use PEG-Linker (Hydrophilic, Very Flexible) Q3->PEG Yes (Water Soluble)

Caption: Selection logic for bis-nucleophilic crosslinkers based on stability and structural needs.

References
  • Review of Oxime Ligation Efficiency : Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Linker Length Effects in Hydrogels : Grover, G. N., et al. (2015). Oxime-based hydrogels: effect of linker structure on gelation and mechanical properties. Royal Society of Chemistry Advances. Link

  • Aniline Catalysis Protocol : Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link

  • General Synthesis of Alkoxyamines : Grochull, B., et al. (2000). Synthesis of O-alkylhydroxylamines from alcohols. Synthesis. Link

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